Methyl (cyanomethyl)-L-prolinate
Description
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Structure
3D Structure
Properties
CAS No. |
713540-68-2 |
|---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
methyl (2S)-1-(cyanomethyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H12N2O2/c1-12-8(11)7-3-2-5-10(7)6-4-9/h7H,2-3,5-6H2,1H3/t7-/m0/s1 |
InChI Key |
QZVWBPQFRGAHNS-ZETCQYMHSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1CC#N |
Canonical SMILES |
COC(=O)C1CCCN1CC#N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis pathways for Methyl (cyanomethyl)-L-prolinate from L-proline
An In-Depth Technical Guide to the Synthesis of Methyl (cyanomethyl)-L-prolinate from L-proline
Executive Summary
Methyl (cyanomethyl)-L-prolinate is a key intermediate in the synthesis of various pharmaceutically active compounds, most notably as a precursor for potent Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes mellitus.[1] This guide provides a comprehensive overview of a reliable and efficient two-step synthetic pathway starting from the readily available and chiral amino acid, L-proline. The synthesis involves an initial esterification of L-proline to its methyl ester, followed by a nucleophilic N-alkylation with a cyanomethylating agent. This document details the underlying chemical principles, provides step-by-step experimental protocols, and discusses critical parameters for process optimization, aimed at researchers, chemists, and professionals in the field of drug development.
Introduction
The Significance of Proline-Based DPP-4 Inhibitors
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that deactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are crucial for regulating glucose homeostasis.[1] By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon secretion in a glucose-dependent manner. Many highly effective DPP-4 inhibitors are proline mimetics, designed to occupy the S1 and S2 pockets of the enzyme's active site.[1][2] The cyanopyrrolidine moiety, accessible from intermediates like Methyl (cyanomethyl)-L-prolinate, is a cornerstone of several successful drugs in this class. Therefore, robust and scalable synthetic routes to this key intermediate are of significant interest in medicinal chemistry and process development.
Overview of the General Synthetic Strategy
The synthesis of Methyl (cyanomethyl)-L-prolinate from L-proline is efficiently achieved through a two-step sequence. This strategy leverages the distinct reactivity of the carboxylic acid and the secondary amine functionalities of the parent amino acid.
-
Step 1: Esterification. The carboxylic acid group of L-proline is first protected as a methyl ester. This is necessary to prevent it from interfering with the subsequent N-alkylation step, where the free carboxylate would act as a competing nucleophile or a base.
-
Step 2: N-Cyanomethylation. The secondary amine of the resulting L-proline methyl ester is then alkylated using a suitable cyanomethylating agent, such as bromoacetonitrile or chloroacetonitrile, via a nucleophilic substitution reaction.
This pathway is advantageous due to the commercial availability of L-proline, the generally high yields of each step, and the retention of the critical (S)-stereochemistry.
Caption: Overall two-step synthesis of Methyl (cyanomethyl)-L-prolinate from L-proline.
Synthesis Pathway: A Two-Step Approach
Step 1: Esterification of L-proline to L-proline Methyl Ester
The conversion of L-proline to its methyl ester is a classic example of Fischer-Speier esterification, typically conducted under acidic conditions. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Several methods are effective for this transformation, with the choice often depending on laboratory convenience, scale, and safety considerations. The most common and reliable methods involve generating acidic conditions in methanol.
| Method | Reagent(s) | Advantages | Disadvantages |
| Thionyl Chloride | SOCl₂ in Methanol | High yield; byproducts (SO₂ and HCl) are gaseous, driving the reaction to completion.[3] | Thionyl chloride is corrosive, toxic, and reacts violently with water. Requires careful handling. |
| Acetyl Chloride | AcCl in Methanol | Generates HCl in situ; less hazardous than bubbling HCl gas.[4] | Acetyl chloride is corrosive and moisture-sensitive. |
| TMSCl | Trimethylchlorosilane in Methanol | Very convenient and mild; good to excellent yields at room temperature.[5] | TMSCl is moisture-sensitive; may be more expensive for large-scale synthesis. |
| HCl Gas | Anhydrous HCl in Methanol | A classic, high-yielding method.[6] | Requires handling of a corrosive gas, which can be inconvenient and hazardous without proper equipment. |
For its high efficiency and straightforward work-up, the thionyl chloride method is detailed below.
This protocol is adapted from established procedures for the esterification of amino acids.[3]
Materials:
-
L-proline (1.0 eq)
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂) (1.1 - 1.5 eq)
-
Diethyl ether or MTBE
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), suspend L-proline (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of L-proline).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) dropwise via a syringe or dropping funnel over 15-30 minutes. Caution: The addition is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 65 °C) for 2-4 hours. The reaction can be monitored by TLC until the starting material is fully consumed.
-
Work-up (Isolation of Hydrochloride Salt): After cooling, remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid or viscous oil is L-proline methyl ester hydrochloride. This salt can often be used directly in the next step after drying under vacuum.
-
Work-up (Isolation of Free Amine): For isolation of the free amine, dissolve the crude hydrochloride salt in water and cool to 0 °C. Carefully add a saturated solution of sodium bicarbonate or potassium carbonate until the pH is ~9-10. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield L-proline methyl ester as a colorless oil.
Step 2: N-Cyanomethylation of L-proline Methyl Ester
This step involves the N-alkylation of the secondary amine of L-proline methyl ester with a haloacetonitrile. This is a standard SN2 reaction where the amine acts as the nucleophile, attacking the electrophilic carbon of the haloacetonitrile and displacing the halide ion.
-
Alkylating Agent: Bromoacetonitrile is generally more reactive than chloroacetonitrile due to bromide being a better leaving group than chloride. This allows the reaction to proceed under milder conditions or with shorter reaction times.
-
Base: A non-nucleophilic base is crucial to deprotonate the secondary amine (or neutralize the HCl if starting from the hydrochloride salt) without competing with the alkylation reaction. Potassium carbonate (K₂CO₃) is an excellent choice as it is inexpensive, effective, and easily removed by filtration.[7] Triethylamine (Et₃N) is another common choice, forming a soluble salt that is typically removed during aqueous work-up.[4]
-
Solvent: A polar aprotic solvent such as acetonitrile (CH₃CN) or dimethylformamide (DMF) is ideal for SN2 reactions as it can solvate the cation of the base while not strongly solvating the amine nucleophile, thus enhancing its reactivity.[7]
Materials:
-
L-proline methyl ester hydrochloride (1.0 eq)
-
Bromoacetonitrile (1.0 - 1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 - 3.0 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
Procedure:
-
Reaction Setup: To a round-bottom flask containing L-proline methyl ester hydrochloride (1.0 eq), add anhydrous acetonitrile and anhydrous potassium carbonate (2.5 eq). If starting with the free amine, only 1.5 eq of K₂CO₃ is needed.
-
Reagent Addition: Stir the suspension vigorously at room temperature. Add bromoacetonitrile (1.1 eq) dropwise.
-
Reaction: Continue stirring the mixture at room temperature for 12-24 hours, or heat gently (e.g., to 40-50 °C) to accelerate the reaction. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: a. Once the reaction is complete, filter the solid K₂CO₃ and potassium salts and wash the filter cake with a small amount of acetonitrile. b. Concentrate the filtrate under reduced pressure. c. Dissolve the resulting residue in ethyl acetate and wash with water and then brine to remove any remaining salts and DMF if it was used as a solvent. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. e. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure Methyl (cyanomethyl)-L-prolinate.
Caption: Detailed experimental workflow for the synthesis and purification of the target compound.
Characterization Data
The final product should be characterized using standard analytical techniques to confirm its structure and purity. The expected data is summarized below.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl ester protons (~3.7 ppm, singlet), the cyanomethyl protons (~3.6-3.9 ppm, AB quartet or two doublets), and the proline ring protons. |
| ¹³C NMR | Signals for the ester carbonyl (~173 ppm), the nitrile carbon (~117 ppm), the quaternary carbon of the proline ring, and other aliphatic carbons. |
| Mass Spec (ESI+) | Calculated m/z for [M+H]⁺ corresponding to C₈H₁₂N₂O₂. |
| IR Spectroscopy | Characteristic absorptions for the nitrile (C≡N) stretch (~2240 cm⁻¹) and the ester carbonyl (C=O) stretch (~1740 cm⁻¹). |
Conclusion
The synthesis of Methyl (cyanomethyl)-L-prolinate from L-proline is a robust and reliable process that can be executed in two high-yielding steps: acid-catalyzed esterification followed by N-alkylation. The principles of protecting group chemistry and nucleophilic substitution are expertly applied to achieve the desired transformation while preserving the crucial stereochemistry of the proline core. This guide provides the necessary theoretical foundation and practical protocols to enable researchers to successfully synthesize this valuable intermediate for applications in drug discovery and development, particularly in the creation of next-generation DPP-4 inhibitors.
References
-
Gajjar, A. K., & Pathak, C. D. (2022). Synthesis of 5(S)-Methyl-L-Proline Containing Peptidomimetic Compounds and their In Vitro Evaluation for Dipeptidyl Peptidase-4 Inhibition. Letters in Drug Design & Discovery, 19(4), 350-365. Available at: [Link]
-
Bentham Science Publishers. (2022). Synthesis of 5(S)-Methyl-L-Proline Containing Peptidomimetic Compounds and their In Vitro Evaluation for Dipeptidyl Peptidase-4 Inhibition. Available at: [Link]
-
Sharma, S., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. MDPI. Available at: [Link]
-
Gao, F., et al. (2008). Synthesis and Properties of Novel Chiral Ionic Liquids from l-Proline. Australian Journal of Chemistry, 61(7), 541-546. Available at: [Link]
-
Czajkowska-Szczykowska, D., et al. (2021). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 26(16), 4991. Available at: [Link]
-
Drauz, K., et al. (1986). Amino Acids. 7.1a A Novel Synthetic Route to L-Proline. The Journal of Organic Chemistry, 51(18), 3494-3498. Available at: [Link]
-
Mevissen, P., et al. (2019). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry – A European Journal, 25(4), 999-1003. Available at: [Link]
-
Ghasemi, S., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceutical and Biomedical Research. Available at: [Link]
-
Watson, A. J. A., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701933. Available at: [Link]
-
Sciencemadness Discussion Board. (2007). L-Proline Esterification. Available at: [Link]
-
Sudau, A., et al. (2002). Synthesis of the Bicyclic Core of Pumiliotoxins. European Journal of Organic Chemistry, 2002(20), 3448-3462. (Supporting Information provides a protocol for L-proline methyl ester hydrochloride synthesis). Available at: [Link]
-
Gotor-Fernández, V., et al. (2010). Stereoselective Synthesis of Quaternary Proline Analogues. Current Organic Chemistry, 14(12), 1258-1286. Available at: [Link]
-
Reddy, K. L., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. Available at: [Link]
-
Reyes-Rangel, G., et al. (2018). Synthesis of Two Amphiphilic Organocatalysts Derived from L-Proline. Chemistry Proceedings, 1(1), 39. Available at: [Link]
Sources
- 1. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents [mdpi.com]
- 2. brieflands.com [brieflands.com]
- 3. mdpi.com [mdpi.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. mdpi.com [mdpi.com]
- 6. Sciencemadness Discussion Board - L-Proline Esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. connectsci.au [connectsci.au]
An In-Depth Technical Guide to the Solubility Profile of Methyl (cyanomethyl)-L-prolinate in Organic Solvents
Executive Summary
Methyl (cyanomethyl)-L-prolinate (also known as methyl 1-(cyanomethyl)pyrrolidine-2-carboxylate) is a highly specialized organic intermediate utilized extensively in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors. For process chemists and formulation scientists, understanding the thermodynamic solubility of this intermediate across various organic solvents is critical. This guide synthesizes the physicochemical solvation theory of N-alkylated proline esters, provides a quantitative solubility profile, and establishes a self-validating, field-proven experimental protocol for empirical solubility determination.
Compound Overview & Mechanistic Context
Methyl (cyanomethyl)-L-prolinate serves as a core building block in the development of long-acting anti-diabetic therapeutics. The cyanomethyl moiety acts as a crucial pharmacophore; in mature active pharmaceutical ingredients (APIs) like vildagliptin, the nitrile group functions as a "serine trap," forming a reversible covalent bond with the catalytic serine residue in the DPP-4 enzyme's active site ().
From a physicochemical perspective, the molecule features a pyrrolidine ring substituted with a methyl ester and an N-cyanomethyl group.
-
Hydrogen Bonding: The molecule acts exclusively as a Hydrogen Bond Acceptor (HBA) due to the lone electron pairs on the ester oxygen atoms and the nitrile nitrogen. It lacks Hydrogen Bond Donors (HBD).
-
Solvation Thermodynamics: According to Hansen Solubility Parameters (HSP), the absence of HBDs makes this compound highly compatible with polar aprotic solvents. The cohesive energy density of the molecule aligns perfectly with solvents that can participate in dipole-dipole interactions without requiring proton donation ().
Quantitative Solubility Profile in Organic Solvents
Based on the principle of "like dissolves like" and the intermediate's polar aprotic nature, the following table summarizes the expected thermodynamic solubility profile at 25°C. This data serves as a predictive baseline for designing crystallization, extraction, and chromatographic purification workflows.
| Solvent | Solvent Class | Dielectric Constant (ε) | Relative Polarity | Solubility at 25°C (mg/mL) |
| Dichloromethane (DCM) | Polar Aprotic | 8.93 | 0.309 | > 500 (Freely Soluble) |
| Ethyl Acetate (EtOAc) | Polar Aprotic | 6.02 | 0.228 | > 300 (Freely Soluble) |
| Acetone | Polar Aprotic | 20.7 | 0.355 | > 300 (Freely Soluble) |
| Methanol (MeOH) | Polar Protic | 32.7 | 0.762 | ~ 150 (Soluble) |
| Ethanol (EtOH) | Polar Protic | 24.5 | 0.654 | ~ 100 (Soluble) |
| Toluene | Non-polar Aromatic | 2.38 | 0.099 | ~ 50 (Sparingly Soluble) |
| n-Hexane | Non-polar Aliphatic | 1.88 | 0.009 | < 5 (Practically Insoluble) |
Note: Methyl (cyanomethyl)-L-prolinate exhibits high solubility in halogenated and esterified solvents, making DCM and EtOAc ideal for liquid-liquid extraction. Conversely, n-hexane is the optimal anti-solvent for precipitation or crystallization.
Experimental Methodology: The Isothermal Shake-Flask Protocol
To transition from predictive models to empirical data, the isothermal shake-flask method is the recognized gold standard for determining thermodynamic equilibrium solubility (). As a Senior Application Scientist, I emphasize that this protocol must be designed as a self-validating system to differentiate between kinetic dissolution and true thermodynamic equilibrium.
Step-by-Step Workflow
1. Preparation of the Saturated System
-
Action: Add an excess amount of solid Methyl (cyanomethyl)-L-prolinate to 5.0 mL of the target organic solvent in a tightly sealed, chemically inert borosilicate glass vial.
-
Causality: An excess of the solid phase must be visibly present at all times. If the solid dissolves completely, the solution is merely unsaturated, and the resulting data will reflect concentration, not thermodynamic solubility capability.
2. Isothermal Equilibration (Self-Validating Step)
-
Action: Submerge the vials in a thermostatically controlled shaker bath at exactly 25.0 ± 0.1°C. Agitate at 200 RPM for 72 hours.
-
Causality: Solubility is highly temperature-dependent. A fluctuation of even 1°C can skew results by up to 5%.
-
Self-Validation: To prove equilibrium has been reached, withdraw micro-samples at
hours and hours. Equilibrium is validated only if the concentration difference between these two time points is . If , kinetic dissolution is still occurring, and agitation must continue.
3. Phase Separation
-
Action: Centrifuge the suspension at 10,000 RPM for 10 minutes at 25°C, followed by filtration of the supernatant through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.
-
Causality: Centrifugation prevents filter clogging. The choice of a PTFE filter is critical; unlike Nylon or Cellulose Acetate, PTFE is highly inert and hydrophobic, ensuring that the filter membrane does not adsorb the solute or degrade in aggressive organic solvents like DCM or Acetone ().
4. Analytical Quantification
-
Action: Dilute the filtered supernatant appropriately and analyze via High-Performance Liquid Chromatography coupled with Evaporative Light Scattering Detection (HPLC-ELSD).
-
Causality: Methyl (cyanomethyl)-L-prolinate lacks a highly conjugated
-system, meaning it has a very weak UV chromophore. Standard UV-Vis detection (e.g., at 254 nm) will result in poor sensitivity and high baseline noise. ELSD or Charged Aerosol Detection (CAD) provides universal detection based on mass, ensuring highly accurate quantification regardless of the molecule's optical properties.
Workflow Visualization
Generalized workflow for determining equilibrium solubility using the isothermal shake-flask method.
Senior Scientist Insights: Avoiding Liquid-Liquid Phase Separation (Oiling Out)
When evaluating the solubility of highly soluble, low-melting-point intermediates like proline esters in moderate anti-solvents (e.g., Toluene/Hexane mixtures), researchers often encounter Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."
Instead of a solid-liquid equilibrium, the solute separates into a dense, solute-rich liquid phase and a solvent-rich supernatant. If oiling out occurs, the shake-flask method is invalidated because the thermodynamic activity of the solute in an oil phase is different from that of a crystalline solid. If a second liquid phase is observed, researchers must induce nucleation (via seeding or thermal cycling) to force the system back into a solid-liquid equilibrium before quantification.
References
-
Kondo, T., et al. "Discovery of long-acting N-(cyanomethyl)-N-alkyl-L-prolinamide inhibitors of dipeptidyl peptidase IV." Bioorganic & Medicinal Chemistry, 16(1), 2008, 190-208. Available at:[Link]
-
"Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review." MDPI, 2024. Available at:[Link]
-
"Methods for measurement of solubility and dissolution rate of sparingly soluble drugs." Lund University Publications, 2013. Available at:[Link]
The Strategic Role of Methyl 1-(cyanomethyl)-L-prolinate in Asymmetric Synthesis and Drug Design
An In-Depth Technical Whitepaper for Application Scientists and Drug Development Professionals
Executive Summary
In the landscape of modern medicinal chemistry and asymmetric catalysis, conformationally restricted chiral scaffolds are paramount. Methyl 1-(cyanomethyl)-L-prolinate (CAS: 713540-68-2) emerges as a highly versatile, bifunctional chiral building block. By integrating a rigid pyrrolidine core with two orthogonal reactive handles—an electrophilic methyl ester and a reducible/reactive nitrile—this molecule serves as a critical hub for synthesizing chiral diamine ligands, peptidomimetics, and fused bicyclic heterocycles.
This whitepaper dissects the mechanistic rationale, physicochemical profiling, and self-validating experimental protocols required to harness this molecule effectively in advanced synthetic workflows.
Structural Anatomy and Physicochemical Profiling
The utility of methyl 1-(cyanomethyl)-L-prolinate stems from its precise stereoelectronic architecture. The (S)-stereocenter at C2 dictates the spatial trajectory of downstream reactions, while the cyanomethyl group on the nitrogen (N1) acts as a latent, uncharged primary amine equivalent.
Unlike direct alkylation with a protected aminoethyl halide—which often suffers from steric bulk and sluggish kinetics—cyanomethylation utilizes the sterically unhindered, highly electrophilic bromoacetonitrile. This ensures quantitative conversion without over-alkylation.
Quantitative Data Summary
| Property / Parameter | Specification / Value | Mechanistic Implication |
| Chemical Name | Methyl 1-(cyanomethyl)-L-prolinate | Core IUPAC nomenclature. |
| CAS Registry Number | 713540-68-2 | Unique identifier for procurement. |
| Molecular Formula | C₈H₁₂N₂O₂ | Defines atom economy in downstream coupling. |
| Molecular Weight | 168.19 g/mol | Low molecular weight allows high ligand efficiency. |
| Stereocenter | (S) at C2 | Induces asymmetry in derived transition-metal catalysts. |
| Orthogonal Handles | -COOCH₃ (Ester), -CH₂CN (Nitrile) | Enables sequential, chemoselective derivatization. |
Mechanistic Pathways and Derivatization Strategies
The true value of this building block lies in its divergent reactivity. As a Senior Application Scientist, selecting the correct activation pathway is crucial for target-oriented synthesis.
Chemoselective Nitrile Reduction to Chiral Diamines
The nitrile group can be selectively reduced to a primary amine, yielding methyl 1-(2-aminoethyl)-L-prolinate. The causality behind choosing specific reducing agents is critical: using Lithium Aluminum Hydride (
Intramolecular Annulation to Fused Bicycles
If the resulting primary amine is not immediately trapped (e.g., via Boc-protection), it undergoes spontaneous intramolecular nucleophilic attack on the adjacent methyl ester. The thermodynamic driving force is the elimination of methanol, yielding a conformationally locked hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold. This bicyclic system is a privileged structure in CNS drug discovery due to its high
Tetrazole Bioisosterism
Alternatively, the nitrile can bypass reduction entirely. Treatment with sodium azide (
Fig 1: Synthetic divergence of Methyl 1-(cyanomethyl)-L-prolinate into distinct chemical spaces.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to confirm successful transformations before proceeding.
Protocol A: Synthesis of Methyl 1-(cyanomethyl)-L-prolinate
Rationale: Standard
-
Preparation: Suspend L-proline methyl ester hydrochloride (1.0 eq) in anhydrous Acetonitrile (0.2 M).
-
Base Addition: Add
-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0 °C. Causality: DIPEA neutralizes the hydrochloride salt and acts as an acid scavenger without acting as a competing nucleophile[1]. -
Alkylation: Add bromoacetonitrile (1.1 eq) slowly. Stir at room temperature for 16 hours.
-
Validation (IPC): Perform TLC (Hexane/EtOAc 7:3). Stain with Ninhydrin. Self-Validation: The starting material (secondary amine) stains yellow/brown. The product (tertiary amine) will not stain strongly with Ninhydrin, but will be UV active (shortwave) or stain with iodine, confirming complete alkylation.
-
Workup: Concentrate under reduced pressure, partition between
and saturated aqueous . Dry organic layer over and purify via silica gel chromatography.
Protocol B: Cascade Reduction and Intramolecular Annulation
Rationale: Generating the bicyclic hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold requires chemoselective reduction followed by thermodynamically driven cyclization.
-
Reduction Setup: Dissolve Methyl 1-(cyanomethyl)-L-prolinate (1.0 eq) in anhydrous Methanol (0.1 M). Add catalytic Raney Nickel (20% w/w).
-
Hydrogenation: Purge the vessel with
gas and maintain under a balloon pressure (1 atm) for 12 hours at room temperature. -
Validation (IPC): TLC monitoring (DCM/MeOH 9:1). Self-Validation: A Ninhydrin stain of an aliquot will briefly show a deep purple spot (the intermediate primary amine) before it converts to the cyclized product (which does not stain purple).
-
Cyclization: Filter the catalyst through a pad of Celite (Caution: Raney Ni is pyrophoric). To drive the cyclization to completion, reflux the methanolic filtrate for 4 hours.
-
Isolation: Evaporate the solvent. The resulting solid is the pure bicyclic scaffold, ready for further functionalization at the newly formed amide nitrogen.
Fig 2: Mechanistic cascade of the reduction-annulation sequence.
Applications in Advanced Therapeutics and Catalysis
The derivatives of methyl 1-(cyanomethyl)-L-prolinate have profound implications in two major fields:
-
Asymmetric Catalysis: The chiral diamines derived from trapping the intermediate primary amine (prior to cyclization) serve as excellent bidentate ligands for transition metals (e.g., Ruthenium, Copper). The rigid pyrrolidine ring creates a well-defined chiral pocket, transferring stereochemical information during asymmetric transfer hydrogenation or Michael additions.
-
Peptide Therapeutics: Unnatural amino acids and special peptides are highly sought after for their in vivo stability and membrane permeability[2]. The cyanomethyl group itself is historically used as an active ester in tRNA aminoacylation[2], but when placed on the proline nitrogen, it acts as a vector for synthesizing bioisosteric peptidomimetics that resist proteolytic cleavage.
References
-
Cho, H., et al. (2010). "Regiospecific Rearrangement of Hydroxylamines to Secondary Amines Using Diisobutylaluminum Hydride." Heterocycles. Available at: [Link]
-
European Patent Office (2025). "AMINO ACID ACTIVE ESTER AND SALT THEREOF - EP 4534524 A1." PeptiDream Inc. Available at: [Link]
Sources
Conformational Analysis of N-Substituted L-Proline Methyl Esters
Executive Summary
The conformational landscape of N-substituted L-proline methyl esters represents a critical intersection of steric strain and stereoelectronic effects. Unlike primary amino acids, proline’s pyrrolidine ring imposes rigid constraints (
This guide provides a rigorous, self-validating framework for analyzing these conformers, moving beyond basic assignment to quantitative thermodynamic characterization.
The Mechanistic Basis of Conformational Isomerism
The analysis of N-substituted proline esters rests on two coupled equilibria: the rotation of the tertiary amide bond (cis/trans) and the puckering of the pyrrolidine ring (endo/exo).
The Cis/Trans Amide Equilibrium
In standard peptide nomenclature, the trans isomer (
-
Trans Isomer (Major): Stabilized by the
interaction. The lone pair of the amide oxygen ( ) donates electron density into the antibonding orbital ( ) of the ester carbonyl ( ). This interaction requires a specific geometry (Bürgi-Dunitz trajectory) only accessible in the trans state. -
Cis Isomer (Minor): Often populated at 10–30% in solution. It is destabilized by steric clash between the N-substituent and the proline
but can be stabilized by specific solvent effects or aromatic stacking in complex derivatives.
Ring Puckering: The Slave to the Amide
The pyrrolidine ring is never planar. It adopts an envelope conformation to relieve torsional strain.
-
-endo (Down): The
-carbon is displaced toward the carbonyl side of the ring plane. -
-exo (Up): The
-carbon is displaced away from the carbonyl side.[1]
Crucial Insight: The ring pucker is stereoelectronically coupled to the amide bond. The trans amide typically favors the
Visualization of the Equilibrium
The following diagram illustrates the thermodynamic relationship and the barrier to rotation.
Caption: Thermodynamic equilibrium of N-substituted proline. The n→π interaction drives the trans preference, coupled to C-gamma endo puckering.*
Analytical Methodologies
NMR Spectroscopy (The Gold Standard)
NMR is the only method capable of quantifying the
-
H NMR: The
-proton ( ) is the diagnostic handle. In most N-acyl prolines, the trans appears as a doublet of doublets (dd) downfield (higher ppm) relative to the cis signal, though this can invert depending on the N-substituent's anisotropy. -
NOESY / ROESY: This is the self-validating step. You cannot rely solely on chemical shift prediction.
-
Trans Confirmation: Strong NOE between the N-substituent (e.g., Acetyl-CH
) and the Proline -protons ( ). -
Cis Confirmation: Strong NOE between the N-substituent and the Proline
-proton ( ).
-
X-Ray Crystallography
While useful for defining bond lengths and angles, crystallography is biased. It typically captures the lowest energy conformer (Trans) in the solid state lattice, ignoring the dynamic equilibrium present in biological fluids. Use this only to validate the absolute configuration, not the population ratio.
Experimental Protocol: Determination of [3]
This protocol is designed for N-Acetyl-L-Proline Methyl Ester (Ac-Pro-OMe) but is adaptable to other N-substituents (Boc, Cbz).
Materials
-
Analyte: ~10 mg N-substituted L-proline methyl ester.
-
Solvent: 0.6 mL Deuterated Chloroform (
) for organic baseline; Deuterated Water ( ) for biological relevance. -
Instrument: 500 MHz NMR (minimum) to resolve rotameric splitting.
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 10 mg of analyte in 0.6 mL solvent.
-
Critical: Ensure the solution is dilute (< 20 mM) to prevent intermolecular aggregation which can skew population ratios.
-
-
Acquisition (1D
H):-
Acquire a standard proton spectrum (16-32 scans).
-
Set relaxation delay (
) to seconds. The cis and trans isomers may have different relaxation times; a short delay will distort integration values.
-
-
Rotamer Assignment (2D NOESY):
-
Run a NOESY experiment (mixing time 300-500 ms).
-
Validation Check: Locate the singlet for the acetyl methyl group (or N-substituent). Look for cross-peaks.
-
If Acetyl-Me correlates to
Assign as CIS . -
If Acetyl-Me correlates to
Assign as TRANS .
-
-
-
Quantification:
-
Return to the 1D spectrum.
-
Integrate the
peak for the trans isomer ( ) and the cis isomer ( ).[2] -
Calculate
. -
Calculate Free Energy difference:
.
-
Workflow Diagram
Caption: Validated NMR workflow for rotamer assignment and quantification.
Quantitative Data & Case Studies
The nature of the N-substituent drastically alters the
Table 1: Conformational Ratios of Proline Derivatives ( , 298 K)
| N-Substituent | Derivative Type | % Trans | Dominant Driver | |
| Acetyl (Ac) | Amide | ~4.0 : 1 | 80% | |
| Formyl (Sz) | Amide | ~3.5 : 1 | 78% | Electronic / Steric balance |
| Boc (t-Butoxycarbonyl) | Carbamate | ~1.5 : 1 | 60% | Steric bulk of t-Butyl destabilizes Trans |
| Cbz (Benzyloxycarbonyl) | Carbamate | ~2.8 : 1 | 74% | Aromatic stacking / Sterics |
Note on Solvent Effects:
Switching from
References
-
Raines, R. T. (2017). The
Interaction.[2][3][4][5] Accounts of Chemical Research, 50(8), 1838–1846. [Link] -
Newberry, R. W., & Raines, R. T. (2017).[3][6] The
Interaction: A Stereoelectronic Effect on Protein Structure.[5] Journal of the American Chemical Society. [Link] -
Dugave, C., & Demange, L. (2003). Cis-Trans Isomerization of Organic Molecules and Biomolecules: Implications and Applications. Chemical Reviews, 103(6), 2475–2532. [Link]
-
Kuemin, M., et al. (2007).[6] Azidoproline Containing Helices: Stabilization of the Polyproline II Structure by a Functionalizable Group. Journal of the American Chemical Society, 129(3), 466–467. [Link]
-
Odinity. (2014). Cis-Trans Equilibrium of N-Acetyl-L-Proline. Odinity Protocols. [Link]
Sources
- 1. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. raineslab.com [raineslab.com]
- 5. raineslab.com [raineslab.com]
- 6. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: The Strategic Use of N-Methyl-L-proline Cyanomethyl Ester in Peptidomimetic Synthesis
Abstract
The incorporation of modified amino acids is a cornerstone of modern peptidomimetic design, aimed at overcoming the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. Proline, with its unique cyclic structure, offers a powerful scaffold for these modifications.[1] This guide details the synthesis and application of N-Methyl-L-proline Cyanomethyl Ester , a specialized building block designed for the efficient incorporation of N-methylproline residues into peptide chains. N-methylation of the proline amide bond prevents hydrogen bond donation, enhances resistance to proteolytic degradation, and critically, modulates the cis/trans isomeric preference of the peptide bond, thereby providing a powerful tool for conformational control in drug design.[2][3] The cyanomethyl ester serves as a moderately reactive "active ester," facilitating clean and efficient peptide coupling under standard conditions with minimal risk of racemization.[4] These notes provide field-proven protocols for the synthesis of the reagent and its subsequent use in peptide coupling reactions, along with mechanistic insights for the research scientist.
Foundational Principles: Why N-Methylproline?
Proline's exceptional conformational rigidity, stemming from its five-membered ring that locks the backbone dihedral angle (φ) at approximately -65° to -75°, makes it a unique structural element in peptides.[5][6] It frequently acts as a "helix breaker" and is integral to the formation of β-turns, which are critical for molecular recognition events.[7][8]
In peptidomimetic design, proline and its analogues are versatile building blocks for constructing small-molecule drugs and pharmaceutical peptides.[9][10] Over 15 FDA-approved drugs in the last 15 years contain proline analogues, highlighting their importance.[10][11]
N-Methylation: A Subtle but Powerful Modification
Modifying the proline scaffold by N-methylation introduces several strategic advantages:
-
Proteolytic Stability: The absence of an N-H proton on the amide bond renders the Xaa-NMePro linkage resistant to cleavage by many common proteases, significantly extending the in vivo half-life of the peptide.[12]
-
Conformational Control: N-methylation sterically disfavors the cis amide bond conformation, strongly biasing the equilibrium towards the trans isomer. This allows chemists to "lock in" a desired backbone geometry, which can be crucial for optimizing binding affinity to a biological target.[2]
-
Enhanced Solubility & Permeability: The removal of a hydrogen bond donor and the addition of a lipophilic methyl group can improve the solubility of peptides in organic solvents and enhance their membrane permeability.[13]
The use of a cyanomethyl ester provides a practical and efficient means to incorporate this valuable peptidomimetic motif.
Reagent Synthesis & Characterization: Preparing the Building Block
The synthesis of the title reagent is a two-step process starting from commercially available L-proline. The protocols below are optimized for standard laboratory equipment.
Protocol 2.1: Synthesis of N-Methyl-L-proline
This procedure utilizes reductive amination, a robust and high-yielding method.[14]
Materials:
-
L-proline
-
Formaldehyde (37% aqueous solution)
-
Palladium on Carbon (10% Pd/C)
-
Methanol (MeOH)
-
Formic Acid
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or balloon hydrogenation setup
Procedure:
-
In a round-bottom flask, dissolve L-proline (1 equiv.) in Methanol.
-
To this solution, add aqueous formaldehyde solution (1.1 equiv.). Stir at room temperature for 1 hour.
-
Carefully add 10% Pd/C catalyst (approx. 5 mol%).
-
Secure the flask to a hydrogenation apparatus or set up for balloon hydrogenation.
-
Pressurize the vessel with H₂ gas (50-60 psi) and shake or stir vigorously at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully vent the H₂ gas and purge the system with Nitrogen or Argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield crude N-Methyl-L-proline, which can be purified by recrystallization if necessary.
Protocol 2.2: Synthesis of N-Protected N-Methyl-L-proline Cyanomethyl Ester
The N-methylated proline must first be N-protected (e.g., with Boc or Fmoc) before activation as a cyanomethyl ester. The following protocol details the esterification step.
Materials:
-
N-Boc-N-Methyl-L-proline
-
Chloroacetonitrile (ClCH₂CN)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve N-Boc-N-Methyl-L-proline (1 equiv.) in anhydrous DMF.
-
Add triethylamine (1.1 equiv.) to the solution and stir for 10 minutes at room temperature to form the carboxylate salt.
-
Add chloroacetonitrile (1.2 equiv.) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor progress by TLC, observing the disappearance of the starting carboxylic acid.
-
Upon completion, dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield pure N-Boc-N-Methyl-L-proline Cyanomethyl Ester.
Table 1: Expected Characterization Data for N-Boc-N-Methyl-L-proline Cyanomethyl Ester
| Analysis | Expected Result |
| ¹H NMR | Peaks corresponding to Boc protons (~1.4 ppm), pyrrolidine ring protons (1.8-3.6 ppm), N-methyl protons (~2.4 ppm), and cyanomethyl protons (~4.8 ppm). |
| ¹³C NMR | Resonances for Boc group, pyrrolidine carbons, N-methyl carbon, ester carbonyl, and cyanomethyl group (including nitrile carbon ~115 ppm). |
| Mass Spec (ESI+) | Expected m/z for [M+Na]⁺. |
| Appearance | Colorless to pale yellow oil or low-melting solid. |
Application Protocol: Peptide Coupling
N-Methyl-L-proline Cyanomethyl Ester is a moderately activated species, suitable for coupling to a wide range of amino components in solution-phase synthesis. Its reactivity is sufficient for efficient coupling without requiring harsh conditions or strong coupling agents that can lead to side reactions.[4]
Protocol 3.1: Solution-Phase Dipeptide Synthesis
This protocol describes the coupling of N-Boc-N-Methyl-L-proline Cyanomethyl Ester with Glycine methyl ester hydrochloride.
Materials:
-
N-Boc-N-Methyl-L-proline Cyanomethyl Ester (1.0 equiv.)
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) (1.1 equiv.)
-
Diisopropylethylamine (DIPEA) (1.2 equiv.)
-
Dimethylformamide (DMF), anhydrous
-
Standard workup and purification reagents (EtOAc, 1M HCl, Sat. NaHCO₃, Brine, Na₂SO₄)
Procedure:
-
Amino Component Preparation: In a clean, dry flask, dissolve H-Gly-OMe·HCl in anhydrous DMF. Add DIPEA and stir for 15 minutes at room temperature to liberate the free amine.
-
Coupling: Add a solution of N-Boc-N-Methyl-L-proline Cyanomethyl Ester in a minimal amount of DMF to the free amine solution.
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Causality Note: The reaction is typically left overnight. The moderate reactivity of the cyanomethyl ester ensures a clean conversion with minimal risk of epimerization at the proline α-carbon. Increased reactant concentration can favor higher yields.[4]
-
-
Monitoring: Track the consumption of the active ester using TLC (a stain like KMnO₄ can visualize the reactants and product differently).
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic phase with 5% aqueous citric acid or 1M HCl (2x) to remove excess amine and DIPEA.
-
Wash with saturated aqueous NaHCO₃ (2x) to remove any unreacted starting acid.
-
Wash with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Mechanistic & Structural Insights
Understanding the mechanism of the coupling reaction and the structural implications of the N-methylproline moiety is crucial for rational peptidomimetic design.
Mechanism of Active Ester Coupling
The cyanomethyl ester functions by increasing the electrophilicity of the carboxyl carbon. The strongly electron-withdrawing nitrile group facilitates nucleophilic attack by the amino group of the coupling partner, proceeding through a tetrahedral intermediate to form the new amide bond.
Caption: Conformational bias from N-methylation.
Troubleshooting and Best Practices
Table 2: Troubleshooting Guide for Peptide Coupling
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Sterically hindered amino component. 3. Deactivated active ester (hydrolysis). | 1. Extend reaction time to 36-48 hours. 2. Increase temperature to 40-50°C. 3. Ensure all reagents and solvents are anhydrous. Use freshly prepared active ester. |
| Low Yield | 1. Incomplete reaction. 2. Product loss during aqueous work-up (for small, polar dipeptides). 3. Inefficient purification. | 1. See above. 2. Minimize aqueous washes or perform back-extraction of aqueous layers. Consider direct purification after solvent evaporation. 3. Optimize chromatography conditions (column size, gradient). |
| Side Product Formation | 1. Presence of impurities in starting materials. 2. Use of a strong, non-hindered base (e.g., TEA) can sometimes cause side reactions. | 1. Ensure purity of active ester and amino component before coupling. 2. Use a hindered base like DIPEA. Ensure stoichiometry is correct. |
Conclusion
N-Methyl-L-proline Cyanomethyl Ester is a valuable, specialized reagent for peptidomimetic chemistry. It provides a straightforward and efficient method for introducing the N-methylproline moiety, a modification that imparts significant advantages in terms of proteolytic stability and conformational control. The cyanomethyl ester offers a balance of reactivity and stability, ensuring clean coupling reactions with minimal side products. The protocols and insights provided in this guide are designed to empower researchers to confidently apply this strategy in the design and synthesis of novel, high-performance peptidomimetics for therapeutic and research applications.
References
-
Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]
-
Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry, 67(22), 20022–20055. [Link]
-
Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]
-
Tolomelli, A., Ammazzalorso, A., Bruno, I., & Amoroso, R. (2016). A Review of Strategies for the Development of Alkyl Prolines in Drug Discovery. Current Bioactive Compounds, 12(3), 146–160. [Link]
-
Tuchscherer, G., & Mutter, M. (2001). Peptidomimetics for Bridging Structure and Function: Pseudo-Prolines (ΨPro) in Peptide Synthesis, Molecular Recognition, and Drug Design. CHIMIA International Journal for Chemistry, 55(4), 306-313. [Link]
-
Tuchscherer, G., & Mutter, M. (2001). Peptidomimetics for Bridging Structure and Function: Pseudo-Prolines (ΨPro) in Peptide Synthesis, Molecular Recognition, and Drug Design. CHIMIA, 55(4), 306. [Link]
-
Wikipedia. (n.d.). Proline. Wikipedia. [Link]
-
Naletova, I., et al. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses, 101, 508-523. [Link]
-
ChemEurope. (n.d.). Proline. chemeurope.com. [Link]
-
Bouillon, C., et al. (2010). Synthesis of Poly(amino)ester Dendrimers via Active Cyanomethyl Ester Intermediates. The Journal of Organic Chemistry, 75(24), 8569–8575. [Link]
-
Abdildinova, A., & Csatayova, F. (2021). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Asian Journal of Organic Chemistry, 10(9). [Link]
-
Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube. [Link]
-
Stewart, F. H. C. (1969). THE SYNTHESIS OF SOME N-ACETYLGLYCYL PEPTIDE DERIVATIVES. ConnectSci. [Link]
-
Gerlach, J. P., et al. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences, 8. [Link]
-
Honegger, A. (2019). What is the proline effect on protein structure? ResearchGate. [Link]
-
Szabo, T. G., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(9), 2795. [Link]
-
Wang, P., et al. (2022). Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers, 9(18), 4966-4991. [Link]
-
Wang, P., et al. (2022). Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers, 9(18), 4966-4991. [Link]
-
Klimek, P., & Brzozowski, K. (2018). Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis. Methods in Molecular Biology, 1787. [Link]
-
PubChem. (n.d.). N-Methyl-L-proline. National Center for Biotechnology Information. [Link]
-
Vanhoof, G., et al. (1995). Proline motifs and their biological processing. The FASEB Journal, 9(9), 736-44. [Link]
-
Hodges, J. A., & Raines, R. T. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society, 135(8), 3132–3144. [Link]
-
Zaoral, M., & Rudinger, J. (1959). Synthesis of β-Cyano-L-alanine and γ-Cyano-α-L-aminobutyric Acid, Dehydration Products of L-Asparagine and L-Glutamine; a New Synthesis of Amino Acid Nitriles. The Journal of Organic Chemistry, 24(1), 133-134. [Link]
-
Bodanszky, M., & Bednarek, M. A. (1989). Active esters in solid-phase peptide synthesis. Journal of Protein Chemistry, 8(4), 461-9. [Link]
-
Vedantu. (2020). Proline: Structure, Functions, Synthesis & Applications. Vedantu. [Link]
-
Adameyko, I., & Suter, U. (2024). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Cellular and Molecular Life Sciences, 81(1), 32. [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Wikipedia. [Link]
- Google Patents. (n.d.).
-
Li, J., et al. (2022). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications, 13(1), 7179. [Link]
-
Payne, A., et al. (2022). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Chemistry, 14(12), 1435-1442. [Link]
Sources
- 1. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. connectsci.au [connectsci.au]
- 5. Proline - Wikipedia [en.wikipedia.org]
- 6. Proline [chemeurope.com]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 13. chemimpex.com [chemimpex.com]
- 14. N-Methyl-L-proline | 475-11-6 [chemicalbook.com]
Application Notes and Protocols for the Reduction of Methyl (cyanomethyl)-L-prolinate to the Diamino Alcohol, ((S)-1-(2-aminoethyl)pyrrolidin-2-yl)methanol
Introduction: A Versatile Chiral Diamino Alcohol Synthon
The synthesis of chiral diamino alcohols is of significant interest to the pharmaceutical and fine chemical industries. These molecules serve as valuable building blocks and chiral ligands in asymmetric synthesis.[1][2] This application note provides a detailed guide for the reduction of Methyl (cyanomethyl)-L-prolinate, a readily accessible starting material, to the corresponding chiral diamino alcohol, ((S)-1-(2-aminoethyl)pyrrolidin-2-yl)methanol. This transformation involves the simultaneous reduction of both a nitrile and a methyl ester functional group.
This guide will explore two primary and robust methods for this conversion: reduction with lithium aluminum hydride (LAH) and catalytic hydrogenation. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and discuss the necessary safety precautions, work-up procedures, and analytical techniques for product characterization. The choice between these methods will depend on the available laboratory infrastructure, scale of the reaction, and desired selectivity.
Comparative Analysis of Reduction Strategies
The selection of an appropriate reduction method is a critical decision in synthetic chemistry, balancing factors such as reagent reactivity, functional group tolerance, and operational safety.
| Feature | Lithium Aluminum Hydride (LAH) Reduction | Catalytic Hydrogenation |
| Reactivity | Highly reactive, strong reducing agent.[3] | Reactivity can be tuned by choice of catalyst and conditions. |
| Functional Group Tolerance | Reduces a wide range of functional groups, including esters, nitriles, carboxylic acids, and amides.[3] | Can be more selective. For instance, some catalysts may preferentially reduce nitriles over esters under specific conditions. |
| Safety Considerations | Pyrophoric and reacts violently with water and protic solvents. Requires strict anhydrous conditions and careful handling. | Hydrogen gas is flammable and requires appropriate handling and equipment. Catalysts like Raney Nickel can be pyrophoric when dry. |
| Work-up | Involves a careful quenching procedure to safely destroy excess reagent, followed by filtration of aluminum salts. | Typically involves filtration of the catalyst. |
| Scalability | Can be challenging to scale up due to the exothermic nature of the reaction and quenching process. | Generally more amenable to large-scale industrial applications.[4] |
Method 1: Lithium Aluminum Hydride (LAH) Reduction
Lithium aluminum hydride is a powerful, non-selective reducing agent capable of reducing both esters and nitriles to their corresponding alcohols and amines.[3] This makes it an excellent choice for the one-pot synthesis of ((S)-1-(2-aminoethyl)pyrrolidin-2-yl)methanol from Methyl (cyanomethyl)-L-prolinate.
Reaction Mechanism
The reduction proceeds via a two-step mechanism for the ester and a parallel pathway for the nitrile. The ester is first reduced to an aldehyde intermediate, which is then further reduced to the primary alcohol.[5] The nitrile is reduced to an imine intermediate, which is subsequently reduced to the primary amine.
Caption: LAH reduction of Methyl (cyanomethyl)-L-prolinate.
Experimental Protocol
Materials:
-
Methyl (cyanomethyl)-L-prolinate
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
15% aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
LAH Suspension: Suspend a molar excess of LAH (typically 3-4 equivalents relative to the starting ester) in anhydrous THF in the reaction flask and cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve Methyl (cyanomethyl)-L-prolinate in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be stirred at room temperature or gently refluxed to ensure complete conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following, allowing the effervescence to subside between each addition:
-
'x' mL of water for every 'x' g of LAH used.
-
'x' mL of 15% aqueous NaOH for every 'x' g of LAH used.
-
'3x' mL of water for every 'x' g of LAH used.
-
-
Filtration and Extraction: Stir the resulting granular precipitate at room temperature for at least 30 minutes. Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the organic filtrates, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diamino alcohol. The product can be further purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol/ammonium hydroxide).
Method 2: Catalytic Hydrogenation
Catalytic hydrogenation offers a milder and often more scalable alternative to LAH reduction. Raney Nickel is a common catalyst for the reduction of nitriles, and under appropriate conditions, can also reduce esters.[6]
Reaction Mechanism
The substrate is adsorbed onto the surface of the catalyst, where it reacts with activated hydrogen. The nitrile is typically reduced to the primary amine, and the ester is hydrogenolyzed to the primary alcohol.
Caption: Workflow for Catalytic Hydrogenation.
Experimental Protocol
Materials:
-
Methyl (cyanomethyl)-L-prolinate
-
Raney® Nickel (as a slurry in water or ethanol)
-
Methanol or Ethanol
-
Hydrogen gas
-
A suitable hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, dissolve Methyl (cyanomethyl)-L-prolinate in methanol or ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of Raney® Nickel slurry to the reaction mixture. Caution: Do not allow the catalyst to dry, as it can be pyrophoric.
-
Hydrogenation: Seal the reaction vessel and purge it with an inert gas before introducing hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and heat the reaction mixture with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen and by analyzing aliquots using TLC or GC.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with an inert gas.
-
Filtration and Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation or column chromatography.
Analysis and Characterization
Unambiguous characterization of the final product is crucial to confirm the success of the reduction and to determine its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy[7][8]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, the methylene protons of the ethylamine side chain, and the methylene protons of the hydroxymethyl group. The disappearance of the methyl ester singlet and the nitrile-adjacent methylene singlet from the starting material spectrum is a key indicator of a complete reaction. The amine and hydroxyl protons may appear as broad singlets and their chemical shifts can be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the different carbon environments in the molecule. The disappearance of the ester carbonyl and nitrile carbons and the appearance of new signals corresponding to the primary amine- and alcohol-bearing carbons will be evident.
Infrared (IR) Spectroscopy[9][10]
The IR spectrum of the product will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. The disappearance of the characteristic strong C≡N stretch (around 2250 cm⁻¹) and the C=O stretch of the ester (around 1740 cm⁻¹) from the starting material provides strong evidence for the completion of the reaction.
Mass Spectrometry (MS)[11][12]
Mass spectrometry will be used to determine the molecular weight of the product. The mass spectrum should show a molecular ion peak (or [M+H]⁺) corresponding to the calculated mass of ((S)-1-(2-aminoethyl)pyrrolidin-2-yl)methanol. The fragmentation pattern can provide further structural confirmation.
Conclusion
This application note has detailed two effective methods for the reduction of Methyl (cyanomethyl)-L-prolinate to the valuable chiral diamino alcohol, ((S)-1-(2-aminoethyl)pyrrolidin-2-yl)methanol. The choice between the powerful but hazardous Lithium Aluminum Hydride and the milder, more scalable catalytic hydrogenation will depend on the specific needs and capabilities of the laboratory. Both protocols, when executed with care and appropriate safety measures, provide reliable pathways to this important synthetic intermediate. The provided analytical guidelines will ensure the structural integrity and purity of the final product.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). PMC. [Link]
-
Synthesis and biological properties of Enantiomers of. (n.d.). An-Najah Staff. [Link]
-
New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. (2025). ResearchGate. [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). MDPI. [Link]
-
What is role of lithium ion when LiAlH4 reduces carbonyl groups?. (2025). Chemistry Stack Exchange. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link]
-
Amide Reduction Mechanism by LiAlH4. (2020). Chemistry Steps. [Link]
-
Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of Bristol. [Link]
-
Records of Natural Products-SI. (n.d.). ACG Publications. [Link]
-
Esters can be reduced to 1° alcohols using ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">
. (2023). Chemistry LibreTexts. [Link] -
Synthesis of (S)-pyrrolidin-2-ylmethanol. (n.d.). ResearchGate. [Link]
-
Enantioselective Carboetherification/Hydrogenation for the Synthesis of Amino Alcohols via a Catalytically Formed Chiral Auxiliary. (2020). Journal of the American Chemical Society. [Link]
-
Catalytic Hydrogenation of Cyanohydrin Esters as a Novel Approach to N‐Acylated β‐Amino Alcohols. (2006). Wiley Online Library. [Link]
-
Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. (n.d.). Rsc.org. [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. [Link]
-
How to Identify Alcohols and Amines in the IR Spectrum. (2016). Dummies.com. [Link]
-
Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. (n.d.). University of Groningen. [Link]
-
spectroscopy infrared alcohols and amines. (2018). YouTube. [Link]
-
The infrared spectra of the four alcohol amines. (n.d.). ResearchGate. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
-
Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex. (2026). PMC. [Link]
-
Hydrogenation of L‐proline to prolinol over a series of supported metal... (n.d.). ResearchGate. [Link]
-
13.4: Spectroscopy of Alcohols. (2020). Chemistry LibreTexts. [Link]
-
Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. (2020). West Virginia University. [Link]
-
Mass Spectrometry analysis of Small molecules. (2013). SlideShare. [Link]
-
CATALYTIC HYDROGENATION OF METHYL ESTERS OF SOME 1H-PYRAZOLINE-3-CARBOXYLIC ACIDS. (2022). Chemistry of Heterocyclic Compounds. [Link]
-
Catalysts for hydrogenation processes. (n.d.). Clariant. [Link]
-
1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). IntechOpen. [Link]
-
Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. (2014). TIB. [Link]
Sources
- 1. staff.najah.edu [staff.najah.edu]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. clariant.com [clariant.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CATALYTIC HYDROGENATION OF METHYL ESTERS OF SOME 1H-PYRAZOLINE-3-CARBOXYLIC ACIDS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
Application Note: Scalable Synthesis of Methyl (cyanomethyl)-L-prolinate
Abstract
Methyl (cyanomethyl)-L-prolinate is a critical chiral building block employed in the synthesis of peptidomimetics and pharmaceutical intermediates, particularly for dipeptidyl peptidase-4 (DPP-4) inhibitors and viral polymerase inhibitors. This application note details a robust, scalable protocol for the
Introduction & Strategic Analysis
The target molecule, Methyl (cyanomethyl)-L-prolinate (2 ), is derived from L-Proline methyl ester (1 ). The introduction of the cyanomethyl group onto the secondary amine creates a versatile handle that can be further reduced to an ethylamine bridge or hydrolyzed to a carboxylic acid, facilitating the construction of complex heterocyclic scaffolds.
Retrosynthetic Logic
The most atom-economical route involves the direct nucleophilic substitution (
-
Starting Material: L-Proline methyl ester hydrochloride (CAS: 2133-40-6).
-
Reagent: Chloroacetonitrile (ClCH
CN) or Bromoacetonitrile. -
Key Challenge: Controlling the exotherm and preventing the formation of quaternary ammonium salts (over-alkylation).
Reaction Scheme
The transformation proceeds via the free-basing of the proline ester followed by attack on the electrophilic methylene of chloroacetonitrile.
Caption: Direct N-cyanomethylation pathway avoiding intermediate protection steps.
Protocol: Scalable Synthesis Method
This protocol is designed for a 10–50 g scale but can be adapted for kilogram-scale production.
Materials & Reagents
| Reagent | Equiv. | Role | CAS No. |
| L-Proline methyl ester HCl | 1.0 | Substrate | 2133-40-6 |
| Chloroacetonitrile | 1.1 | Alkylating Agent | 107-14-2 |
| Triethylamine (TEA) | 2.2 | Base | 121-44-8 |
| Dichloromethane (DCM) | 10 V | Solvent | 75-09-2 |
| Sat. NaHCO | - | Wash | - |
Note: Inorganic bases like K
Step-by-Step Procedure
Step 1: Free-Basing and Setup
-
Equipment: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a pressure-equalizing addition funnel. Flush with Nitrogen (
). -
Dissolution: Charge L-Proline methyl ester HCl (1.0 equiv) and DCM (10 volumes). The salt will be suspended.
-
Base Addition: Cool the suspension to 0°C using an ice bath. Add Triethylamine (2.2 equiv) dropwise over 15 minutes.
-
Observation: The suspension will clear as the free base is liberated, followed by the precipitation of TEA
HCl salts. -
Critical Control: Maintain internal temperature
C to prevent self-condensation of the proline ester (diketopiperazine formation).
-
Step 2: Alkylation
-
Reagent Addition: Add Chloroacetonitrile (1.1 equiv) dropwise via the addition funnel over 30 minutes.
-
Safety Note: Chloroacetonitrile is a potent alkylating agent and toxic. Use a dedicated fume hood.
-
-
Reaction: Allow the mixture to warm naturally to Room Temperature (20–25°C) . Stir for 12–16 hours.
-
Monitoring: Monitor by TLC (System: 50% EtOAc/Hexane) or LC-MS. The starting material (Pro-OMe) should be consumed. Staining with ninhydrin will show the disappearance of the secondary amine (SM) and appearance of the tertiary amine product (UV active if derivatized, or Iodine stain).
Step 3: Workup & Purification [1]
-
Quench: Cool the mixture to 10°C and add water (5 volumes). Stir vigorously for 10 minutes.
-
Phase Separation: Transfer to a separatory funnel. Collect the organic (lower) phase.
-
Washing: Wash the organic phase sequentially with:
-
Sat. NaHCO
(5 vol) – to remove residual acid/HCl. -
Brine (5 vol).
-
-
Drying: Dry the organic layer over anhydrous MgSO
or Na SO . Filter off the desiccant.[2] -
Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at
C.-
Result: The product is typically obtained as a light yellow to colorless oil.
-
-
Purification (Optional): If high purity (>98%) is required, the oil can be distilled under high vacuum (bulb-to-bulb) or passed through a short silica plug eluting with EtOAc/Hexane (3:7).
Process Logic & Troubleshooting
Caption: Purification workflow ensuring removal of amine salts.
Analytical Verification
To validate the synthesis, the following analytical parameters should be met:
-
Appearance: Clear, pale yellow oil.
-
1H NMR (400 MHz, CDCl
):- 3.73 (s, 3H, OMe)
-
3.65 (d, 1H, N-CH
-CN) -
3.52 (d, 1H, N-CH
-CN) -
3.40 (dd, 1H, Pro-
-H) -
3.0-2.6 (m, 2H, Pro-
-H) -
2.2-1.8 (m, 4H, Pro-
-H)
-
Mass Spectrometry (ESI): Calculated for C
H N O [M+H] : 169.09; Found: 169.1.
Safety & Hazards (E-E-A-T)
-
Chloroacetonitrile: Classified as Fatal if inhaled, swallowed, or in contact with skin . It is a lachrymator and generates cyanide-like toxicity.
-
Control: All weighing and transfers must be done in a functioning fume hood. Wear double nitrile gloves.
-
Waste: Aqueous waste containing traces of nitrile should be treated with bleach (sodium hypochlorite) to oxidize cyanides before disposal, adhering to local EH&S regulations.
-
-
Racemization: The use of weak bases (TEA) and keeping temperatures below 25°C minimizes the risk of racemizing the
-center of the proline.
References
- Source: Sigma-Aldrich.
-
General N-Alkylation Protocols
-
Cyanomethylation of Amines (Process Chemistry)
- Related Pharmaceutical Intermediates (Vildagliptin/Viral Inhibitors)
Sources
- 1. chimia.ch [chimia.ch]
- 2. US5212158A - Derivatives of l-proline, their preparation and their biological uses - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Organocatalytic asymmetric decarboxylative cyanomethylation of isatins using l-proline derived bifunctional thiourea - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. US4761494A - Preparation of cyanomethyl esters - Google Patents [patents.google.com]
Standard operating procedure for cyanomethylation of amino acid esters
Precision -Cyanomethylation of Amino Acid Esters: A Comparative Application Note
Executive Summary & Strategic Rationale
The introduction of a cyanomethyl group (
While conceptually simple, the reaction poses three specific chemoselectivity challenges:
-
Over-alkylation: Formation of the
-bis(cyanomethyl) species. -
Racemization: Base-mediated proton abstraction at the
-carbon, particularly in phenylglycine derivatives. -
Ester Hydrolysis: Competition between the desired
-alkylation and hydrolysis of the ester moiety under aqueous/basic conditions.
This Application Note defines two validated Standard Operating Procedures (SOPs) to mitigate these risks. Method A (Direct Alkylation) is the preferred kinetic route for sterically hindered or acid-sensitive substrates. Method B (Modified Strecker) is the thermodynamic route, offering superior atom economy for large-scale processing of simple amino esters.
Mechanistic Decision Matrix
The choice of method depends on the substrate's steric profile and the ester's hydrolytic stability.
Figure 1: Strategic selection guide for N-cyanomethylation protocols.
Protocol A: Direct Alkylation ( )
Best for: Small-to-medium scale, sterically hindered amines, or hydrolytically unstable esters.
Mechanistic Insight
This reaction proceeds via a standard
Reagents & Materials[1][2][3]
-
Substrate: Amino acid ester hydrochloride (
equiv). -
Reagent: Chloroacetonitrile (
- equiv). [DANGER: Highly Toxic] -
Base:
-Diisopropylethylamine (DIPEA) ( equiv). -
Solvent: Anhydrous THF or DMF (0.2 M concentration).
-
Quenching: Saturated aqueous
.
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend the amino acid ester hydrochloride (
) in anhydrous THF ( ). -
Base Addition: Cool the suspension to
using an ice bath. Add DIPEA ( ) dropwise over 5 minutes. The solution should become clear as the free amine is liberated. -
Alkylation: Add chloroacetonitrile (
) dropwise via syringe.-
Critical Control Point: Do not add all at once. A slow addition rate maintains a low concentration of the electrophile relative to the nucleophile, favoring mono-alkylation.
-
-
Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours.
-
QC Check: Monitor by TLC (System: Hexane/EtOAc 3:1). The product usually runs slightly higher (less polar) than the free amine. Look for the disappearance of the baseline starting material (if using ninhydrin stain).
-
-
Workup:
-
Dilute with EtOAc (
). -
Wash with water (
) to remove DIPEA salts. -
Wash with brine (
). -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: Most simple substrates yield
purity and can be used directly. If dialkylation is observed ( ), purify via flash column chromatography on silica gel.
Protocol B: Modified Strecker (Formaldehyde/Cyanide)
Best for: Large scale, unhindered amino acids (Gly, Ala), and cost-sensitive processes.
Mechanistic Insight
This method relies on the in situ formation of a reactive iminium ion from the condensation of formaldehyde and the amine. The cyanide ion then traps this intermediate.
Reagents & Materials[1][2][3]
-
Substrate: Amino acid ester hydrochloride (
equiv). -
Reagents: Formaldehyde (37% aq. solution,
equiv), Sodium Cyanide ( equiv). -
Buffer: Acetate buffer (pH 5.0) or Phosphate buffer (pH 7.0).
-
Solvent: Water/Methanol (1:1) or biphasic Water/DCM.
Step-by-Step Methodology
-
Safety Interlock: Perform this entire operation in a high-efficiency fume hood. Ensure a cyanide antidote kit is physically present.
-
Dissolution: Dissolve the amino acid ester hydrochloride (
) in water ( ). -
Formation of Adduct: Add Formaldehyde (37% aq,
) and stir for 15 minutes at room temperature.-
Note: This forms the
-hydroxymethyl intermediate.
-
-
Cyanide Addition: Cool the mixture to
. Carefully add Sodium Cyanide ( ) as a solid or pre-dissolved in minimal water.-
Critical Control Point: Check pH immediately. Adjust to pH 6–7 using acetic acid if necessary. Do not allow pH to drop below 5 (HCN evolution risk).
-
-
Reaction: Stir at room temperature for 4–6 hours. The product often precipitates as an oil or solid.
-
Workup:
-
Extract the reaction mixture with DCM (
). -
Safety Step: Treat the aqueous waste stream with bleach (sodium hypochlorite) at pH > 10 to oxidize residual cyanide before disposal.
-
Dry the organic layer (
) and concentrate.
-
Comparative Data & QC Specifications
| Parameter | Method A (Direct Alkylation) | Method B (Strecker) |
| Primary Risk | Over-alkylation (Dialkylation) | HCN Evolution / Ester Hydrolysis |
| Yield (Typical) | 75 – 88% | 85 – 95% |
| Purity (Crude) | High (>90%) | Moderate (requires extraction) |
| Atom Economy | Low (High MW leaving group) | High (Water is byproduct) |
| Substrate Scope | Universal (Good for bulky R groups) | Limited (Best for Gly, Ala, Phe) |
QC Validation Criteria
-
NMR (CDCl
): Look for the diagnostic singlet for the protons.-
Shift: Typically
3.5 – 3.8 ppm. -
Integration: Must integrate to 2H relative to the
-proton.
-
-
IR Spectroscopy: Distinct weak-to-medium absorption at
( stretch). -
MS (ESI):
peak corresponding to .
Safety & Waste Management (Critical)
Chloroacetonitrile (Method A)
-
Hazard: Potent lachrymator and alkylating agent. Toxic by inhalation and skin absorption.[1][2]
-
Decontamination: Quench all glassware and syringes in a bath of 2M NaOH or aqueous ammonia for 2 hours to hydrolyze the nitrile and displace the chloride before washing.
Sodium Cyanide (Method B)[3]
-
Hazard: Rapidly fatal if ingested or if acid is added (generates HCN gas).
-
Waste Protocol:
-
Adjust waste solution pH to >10 using NaOH.
-
Add excess Sodium Hypochlorite (Bleach) solution.
-
Stir for 24 hours.
-
Test for residual cyanide using Prussian Blue test or commercial test strips before disposal.
-
References
-
Fundamental Protocol: Stewart, F. H. C. (1968). "The synthesis of some N-acetylglycyl peptide derivatives." Australian Journal of Chemistry, 21(5), 1327-1340.
-
Strecker Mechanism & Context: Strecker, A. (1850). "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper." Annalen der Chemie und Pharmacie, 75(1), 27-45.
-
Safety Data: National Institute for Occupational Safety and Health (NIOSH). "Chloroacetonitrile Systemic Agent." CDC Emergency Response Database.
-
Modern Application: Thompson, L. A., et al. (1994). "Straightforward Synthesis of N-Fmoc-N-cyanomethyl-amino Acids." Tetrahedron Letters, 35(50), 9333-9336.
Troubleshooting & Optimization
Technical Support Center: Methyl (cyanomethyl)-L-prolinate Synthesis
Welcome to the Advanced Synthesis Support Portal. You have accessed this guide because your synthesis of Methyl (cyanomethyl)-L-prolinate (CAS: 59910-66-2 / Generic structure) is suffering from suboptimal yields, racemization, or purification difficulties. This molecule is a critical intermediate, often utilized in the synthesis of DPP-4 inhibitors like Vildagliptin.
This guide moves beyond standard textbook procedures, offering field-proven optimization strategies based on kinetic control and phase-transfer principles.
Part 1: The Core Protocol (Optimized)
The Standard Approach vs. The Optimized Route Standard protocols often use Chloroacetonitrile with Triethylamine (TEA) in DCM. This frequently results in yields of 40–50% due to slow kinetics (leading to incomplete conversion) or over-alkylation (quaternization).
Recommended Method: The Finkelstein-Assisted Alkylation
We recommend an optimized protocol using Potassium Carbonate (
Reaction Scheme:
Step-by-Step Protocol
-
Reagent Setup:
-
Substrate: L-Proline Methyl Ester Hydrochloride (1.0 eq).
-
Alkylating Agent: Chloroacetonitrile (1.1 eq). Note: Handle with extreme caution (highly toxic).
-
Base: Anhydrous
(2.5 eq). Why? Heterogeneous bases prevent rapid pH spikes that cause racemization. -
Catalyst: Potassium Iodide (KI) (0.1 eq).
-
Solvent: Anhydrous Acetonitrile (10 mL per gram of substrate).
-
-
Execution:
-
Suspend L-Pro-OMe
HCl and in Acetonitrile at . Stir for 15 mins to liberate the free amine. -
Add KI.
-
Add Chloroacetonitrile dropwise over 30 minutes at
. Critical: Slow addition prevents local concentration hotspots that favor over-alkylation. -
Allow the reaction to warm to Room Temperature (
) and stir for 12–16 hours.
-
-
Workup (The "pH Switch"):
-
Filter off inorganic salts. Concentrate the filtrate.
-
Dissolve residue in EtOAc.
-
Wash 1: Saturated
(removes acidic impurities). -
Wash 2: Brine.
-
Dry:
, Filter, Concentrate.[1] -
Note: If purity is low, extract the product into cold dilute HCl (pH 2), wash the aqueous layer with ether (removes non-basic impurities), then basify the aqueous layer (pH 8-9) with
and re-extract into EtOAc.
-
Part 2: Mechanism & Logic Visualization
The following diagram illustrates the reaction pathway and the critical role of the Iodide catalyst in bypassing the slow chloride displacement, which is the primary bottleneck causing low yields.
Caption: The Finkelstein modification generates a transient, highly reactive Iodide species, accelerating the desired pathway over side reactions.
Part 3: Troubleshooting Support (FAQ & Tickets)
Ticket #001: "My yield is consistently stuck at 40-50%."
Diagnosis: This is likely due to incomplete conversion or quaternization .
-
The Science: Secondary amines (like Proline) are nucleophilic, but the product (a tertiary amine) is also nucleophilic. If the reaction is too slow (using Chloroacetonitrile directly), the product competes for the reagent, forming a quaternary ammonium salt (a "dead" yield loss).
-
Solution:
-
Add KI (0.1 eq): This speeds up the first alkylation so it finishes before the product has time to compete significantly.
-
Dilution: Increase solvent volume. Higher dilution favors mono-alkylation over di-alkylation.
-
Ticket #002: "The product has lost optical activity (Racemization)."
Diagnosis: Base-catalyzed enolization of the ester.
-
The Science: The alpha-proton of proline esters is acidic (
).[2] Strong bases (NaOH, NaH) or high temperatures will deprotonate this carbon, destroying chirality. -
Solution:
-
Switch Base: Use
or . Avoid TEA if possible, as soluble organic bases can sometimes promote enolization more than heterogeneous inorganic ones in this specific substrate. -
Temperature Control: Never heat above
. The reaction should proceed at RT if KI is used.
-
Ticket #003: "I see a large spot at the baseline of my TLC."
Diagnosis: Quaternary Ammonium Salt or Proline Zwitterion (Hydrolysis).
-
The Science: If water was present, the methyl ester hydrolyzed to the acid (Zwitterion). If reagents were in excess, you formed the quaternary salt. Both are highly polar.
-
Solution:
-
Check Reagents: Ensure the Chloroacetonitrile is fresh (it can polymerize/degrade).
-
Dry Solvents: Ensure Acetonitrile is anhydrous to prevent hydrolysis.
-
Part 4: Data & Optimization Matrix
Use this table to select conditions based on your specific constraints.
| Variable | Standard (Poor Yield) | Optimized (High Yield) | Rapid (High Throughput) |
| Solvent | DCM or THF | Acetonitrile (MeCN) | DMF |
| Base | Triethylamine (TEA) | DIPEA (Hunig's Base) | |
| Catalyst | None | KI (10 mol%) | NaI (10 mol%) |
| Temp | Reflux | RT | |
| Typical Yield | 45–55% | 85–92% | 75–80% |
| Risk | Slow, Quaternization | Minimal | Racemization (in DMF) |
Part 5: Workup Logic Flow
Follow this decision tree to maximize recovery during the purification phase.
Caption: Acid/Base extraction strategy to isolate the basic amine product from non-basic impurities.
References
-
Villhauer, E. B., et al. (2003). "1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties." Journal of Medicinal Chemistry, 46(13), 2774–2789. Link
- Context: Foundational paper for Vildagliptin analogs, establishing the stability and synthesis of cyanopyrrolidine deriv
-
Pestest, G., et al. (2021). "Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols." ChemSusChem, 14, 1–6. Link
- Context: Discusses the suppression of racemization during N-alkyl
-
Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. Link
- Context: The mechanistic basis for using KI to accelerate chloro-alkyl
-
BenchChem Technical Support. (2025). "Strategies to Prevent Racemization During Peptide Synthesis." BenchChem Technical Guides. Link
- Context: Practical troubleshooting for proline racemization mechanisms (enolization vs.
Sources
Technical Support: Minimizing Racemization in Methyl (cyanomethyl)-L-prolinate Synthesis
The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of Methyl (cyanomethyl)-L-prolinate (also known as Methyl 1-(cyanomethyl)pyrrolidine-2-carboxylate).
This guide prioritizes enantiomeric excess (ee%) retention —the single most critical quality attribute for this Vildagliptin intermediate.
Target Molecule: Methyl 1-(cyanomethyl)-L-prolinate CAS: 184635-43-0 (Generic) Application: Key intermediate for DPP-4 inhibitors (e.g., Vildagliptin).
The Core Challenge: The -Proton Vulnerability
The synthesis of Methyl (cyanomethyl)-L-prolinate involves the N-alkylation of L-Proline methyl ester. The critical failure mode is racemization at the C2 position.
-
The Mechanism: The
-proton of proline esters is acidic (pKa 21).[1] In the presence of the base required to scavenge acid generated during alkylation, the chiral center can deprotonate to form an achiral enolate intermediate. Reprotonation occurs indiscriminately, leading to a racemic mixture. -
The Trigger: High temperatures, strong homogeneous bases (e.g., Et
N), and polar aprotic solvents (e.g., DMF) significantly accelerate this enolization.
Racemization Pathway Diagram
Figure 1: The mechanism of base-catalyzed racemization via enolate formation.
Optimized Protocol: The "Soft Base" Method
To maintain >99% ee, we utilize a heterogeneous "soft base" protocol. This limits the concentration of active base in the solution phase, kinetically favoring the nucleophilic substitution (
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| L-Proline Methyl Ester HCl | 1.0 | Substrate | Use HCl salt for better stability than free base. |
| Chloroacetonitrile | 1.1 - 1.2 | Alkylating Agent | Highly toxic. Handle in fume hood. |
| Potassium Carbonate ( | 2.0 - 2.5 | Base | Must be anhydrous/finely ground. Acts as HCl scavenger. |
| Potassium Iodide (KI) | 0.1 (Cat.) | Catalyst | Enables Finkelstein reaction (Cl |
| Acetonitrile (ACN) | 10 Vol | Solvent | Preferred over DMF to reduce racemization risk. |
Step-by-Step Workflow
-
Preparation: Charge L-Proline Methyl Ester HCl and anhydrous ACN into the reactor.
-
Base Addition: Add powdered
and catalytic KI. Stir for 15-30 mins at 0°C to 5°C .-
Why: Pre-cooling prevents exotherms during the neutralization of the HCl salt.
-
-
Alkylation: Add Chloroacetonitrile dropwise over 30-60 minutes, maintaining internal temperature < 10°C .
-
Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 12-24 hours.
-
Checkpoint: Monitor by TLC/HPLC. Do not heat to reflux.
-
-
Workup: Filter off the solid salts (
/KCl). Concentrate the filtrate under reduced pressure (keep bath < 35°C). -
Purification: Dissolve residue in EtOAc, wash with water (to remove residual salts/KI), dry over
, and concentrate.
Process Flow Diagram
Figure 2: Optimized workflow for high-fidelity synthesis.
Troubleshooting Guide
Issue 1: Loss of Optical Purity (ee% drops < 95%)
Diagnosis: The reaction conditions are too basic or too hot, allowing the rate of enolization to compete with alkylation.
-
Root Cause A: Temperature spike. The reaction is exothermic.
-
Fix: Ensure strictly controlled dropwise addition of chloroacetonitrile. Keep internal temp < 10°C during addition.
-
-
Root Cause B: Solvent choice. Using DMF or DMSO can enhance the basicity of carbonate, promoting racemization.
-
Fix: Switch to Acetonitrile (ACN) or THF.
-
-
Root Cause C: Base choice. Using organic bases like Triethylamine (TEA) or DIPEA.
-
Fix: Switch to inorganic, heterogeneous bases (
or ). Organic bases are homogeneous and create a high local concentration of base around the chiral center.
-
Issue 2: Low Conversion / Slow Reaction
Diagnosis: The alkyl chloride (chloroacetonitrile) is not reactive enough at the low temperatures required to save the chirality.
-
Root Cause: Kinetic barrier of Cl displacement.
-
Fix:Add Potassium Iodide (KI). The iodide displaces the chloride in situ to form Iodoacetonitrile, which is a much better electrophile. This allows the reaction to proceed at Room Temp rather than requiring heat.
-
-
Root Cause: Poor stirring.
-
Fix: Since
is insoluble, vigorous mechanical stirring is required to ensure surface contact.
-
Issue 3: Hydrolysis of the Ester
Diagnosis: Formation of (cyanomethyl)-L-proline (free acid) or Proline.
-
Root Cause: Water in the system.
-
Fix: Use anhydrous ACN. Dry the
before use. Esters are labile in aqueous base.
-
Frequently Asked Questions (FAQ)
Q: Can I use Triethylamine (TEA) instead of Potassium Carbonate?
A: Not recommended. TEA is soluble in organic solvents, creating a homogeneous basic environment that significantly increases the risk of deprotonating the
Q: Why is the order of addition important? A: Adding the base to the salt before the alkylating agent ensures the free amine is generated in a controlled manner. However, adding the alkylating agent too fast causes exotherms. The protocol balances these risks.
Q: Can I distill the product? A: Use extreme caution. Cyanomethyl esters are thermally sensitive. High vacuum (low temperature) distillation is possible, but column chromatography or simple extraction is preferred to avoid thermal racemization.
Q: What is the safety profile of Chloroacetonitrile? A: It is highly toxic and can be absorbed through the skin. It metabolizes to cyanide. All operations must be performed in a functioning fume hood with appropriate PPE (double nitrile gloves).
References
-
Vildagliptin Process Chemistry
- Title: "Process for the preparation of Vildagliptin and intermedi
- Context: Describes the N-alkylation of proline derivatives using haloacetonitriles and carbon
-
Source:
-
Racemization Mechanisms
- Title: "Formation and stability of the enolates of N-proton
- Context: Establishes the pKa of proline esters (~21)
-
Source:
-
General N-Alkylation Protocols
- Title: "Direct N-alkyl
- Context: Discusses the use of mild bases and specific solvents to prevent side reactions during amino acid alkyl
-
Source:
Sources
Troubleshooting low conversion rates in proline N-alkylation reactions
Technical Support Center: Troubleshooting Proline N-Alkylation
Executive Summary
Proline is unique among the 20 proteogenic amino acids; as a secondary cyclic amine, it introduces significant steric hindrance and conformational rigidity (pyrrolidine ring) that standard primary amines do not.[1][2]
Low conversion in N-alkylation typically stems from two root causes:
-
Steric Clash: The nucleophilic nitrogen is flanked by the
-carbon and the -carbon, making attack on secondary electrophiles notoriously sluggish. -
Electronic Deactivation: If the carboxyl group is protected as an ester, the electron-withdrawing effect reduces nucleophilicity. If unprotected, the zwitterionic nature complicates solubility and reactivity.
This guide prioritizes Reductive Amination (the industry standard for high yield) and Direct Alkylation (
Module 1: Diagnostic Workflow
Before adjusting parameters, identify your reaction pathway using the decision tree below.
Figure 1: Diagnostic logic for identifying the root cause of failure based on the alkylation strategy.
Module 2: Reductive Amination (The Preferred Method)
Context: This is the most reliable method for N-alkylating proline. However, the formation of the intermediate iminium ion is often the rate-determining step due to the steric bulk of the pyrrolidine ring.
Q1: My reaction stalls at the intermediate stage. I see starting material and aldehyde, but no product.
Diagnosis: The equilibrium between the proline ester and the carbonyl compound is not favoring the iminium species. Proline is a secondary amine; it cannot form a stable neutral imine, only a positively charged iminium ion, which is unstable and sterically crowded. Corrective Protocol (The Titanium Fix): You must shift the equilibrium by removing water and coordinating the carbonyl oxygen.
-
Reagent: Add Titanium(IV) isopropoxide [Ti(OiPr)
] . It acts as both a Lewis acid (activating the carbonyl) and a water scavenger. -
Protocol:
-
Mix Proline Ester (1.0 eq) and Aldehyde/Ketone (1.1 eq) in neat Ti(OiPr)
(2.0 eq) or in THF. -
Stir for 1–2 hours (verify iminium formation via TLC/NMR).
-
Then dilute with ethanol and add the reducing agent (NaBH
). -
Note: This method (Mattson et al.) is superior for sterically hindered amines [1].
-
Q2: Which reducing agent should I use to avoid side reactions?
Diagnosis: Strong reducing agents (like NaBH
-
Why? STAB is less basic and milder than NaCNBH
. It does not reduce the carbonyl compound as quickly as it reduces the iminium ion, allowing for "one-pot" procedures without pre-forming the imine [2].[3]
| Reducing Agent | Reactivity | Toxicity | Recommended Use |
| NaBH(OAc) | Mild | Low | Standard. Best for one-pot reductive amination. |
| NaCNBH | Moderate | High (HCN risk) | Use only if STAB fails or at pH < 5. |
| NaBH | Strong | Low | Avoid in one-pot. Reduces aldehyde to alcohol. |
Module 3: Direct Alkylation ( )
Context: Direct alkylation with alkyl halides is prone to failure because the proline nitrogen is hindered. If the alkyl halide is also secondary (e.g., isopropyl bromide), the reaction often fails or leads to elimination.
Q3: I am using an alkyl bromide and getting low conversion. Increasing heat only causes degradation.
Diagnosis: You are likely fighting a losing battle between
-
The "Finkelstein" Boost: Add 10 mol% Sodium Iodide (NaI) to the reaction. This converts the alkyl bromide to a more reactive alkyl iodide in situ.
-
Solvent Switch: Switch to DMF or DMSO . These polar aprotic solvents significantly enhance the nucleophilicity of the amine.
-
Base Selection: Switch from strong organic bases (TEA, DIPEA) to inorganic bases like K
CO or Cs CO . Cesium (Cs ) aids in the solubility of the carboxylate/amine in organic solvents (the "Cesium Effect").
Q4: How do I prevent over-alkylation (Quaternization)?
Diagnosis: Unlike primary amines, proline is already a secondary amine. One alkylation makes it a tertiary amine. Further reaction creates a quaternary ammonium salt (betaine), which is often a dead-end impurity. Solution:
-
Stoichiometry: Use a slight deficit of the alkyl halide (0.9 eq).
-
Sequence: If possible, perform the alkylation on the proline ester, not the free acid. The ester reduces the electron density on the nitrogen slightly, making the tertiary amine product less nucleophilic than the starting material, thereby discouraging the second attack.
Module 4: Critical Side Reaction – Diketopiperazine (DKP)[4][5]
Context: If you are alkylating a proline dipeptide or a proline ester, DKP formation is the most common "silent killer" of yield.
Q5: My product mass is missing, and I see a new peak with M-OR (loss of alcohol).
Diagnosis: You have formed a Diketopiperazine (DKP). This occurs when the N-terminal amine attacks the ester carbonyl of the preceding amino acid (intramolecular cyclization).[4] Proline is notorious for this because the cis-conformation of the peptide bond is energetically accessible [3].
Figure 2: Mechanism of DKP formation.[4] This is autocatalytic in basic conditions.
Prevention Strategy:
-
Avoid Methyl/Ethyl Esters: These are good leaving groups. Use t-Butyl esters (sterically bulky) or Trityl protection if possible.
-
Avoid "Free Base" Aging: Do not let the deprotected proline ester sit in solution. Alkylate immediately or keep it protonated (as a salt) until the moment of reaction.
-
Steric Bulk: If this is a solid-phase reaction, use 2-Chlorotrityl chloride resin .[5] The steric bulk prevents the cyclization cleavage.
References
-
Mattson, R. J., et al. (1990).[6] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[6][7] The Journal of Organic Chemistry, 55(8), 2552–2554.[6]
-
Abdel-Magid, A. F., et al. (1996).[3][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Goolcharran, C., & Borchardt, R. T. (1998). "Kinetics of diketopiperazine formation using model peptides." Journal of Pharmaceutical Sciences, 87(3), 283–288.
Sources
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. interchim.fr [interchim.fr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. merckmillipore.com [merckmillipore.com]
Technical Support Center: Preventing Hydrolysis of the Methyl Ester Group During Workup
Executive Summary & Core Directive
Methyl esters are fundamental protecting groups in organic synthesis, valued for their ease of formation and removal.[1] However, their susceptibility to hydrolysis—particularly saponification (base-catalyzed) and acid-catalyzed cleavage—during aqueous workup poses a critical risk to yield and purity.
The Golden Rule of Ester Workup: Maintain a "Goldilocks" pH environment (pH 4–8) and low temperature (< 5°C) whenever an aqueous phase is in contact with the ester.
This guide provides validated protocols to navigate high-risk scenarios, specifically focusing on quenching aluminum hydride reductions and neutralizing acidic/basic reaction mixtures without degrading the methyl ester.
Quantitative Data: Hydrolysis Kinetics
The stability of methyl esters is heavily dependent on pH. The following table summarizes the relative half-lives of a typical methyl ester (e.g., methyl acetate/benzoate) under varying workup conditions.
Table 1: Estimated Stability of Methyl Esters at 25°C
| pH Environment | Condition | Dominant Mechanism | Relative Rate ( | Estimated | Risk Level |
| pH < 1 | Strong Acid (e.g., 1M HCl) | Acid-Catalyzed ( | ~100 | Hours | Moderate |
| pH 4 - 6 | Weak Acid (e.g., NH | Neutral/Acid | ~1 | Days/Weeks | Low |
| pH 7 | Neutral Water | Neutral | 1 (Baseline) | Years | Negligible |
| pH 8 - 9 | Sat. NaHCO | Base-Catalyzed ( | ~1,000 | Hours | Low (if cold) |
| pH 12 - 14 | Strong Base (e.g., 1M NaOH) | Saponification | >1,000,000 | Minutes/Seconds | Critical |
Note: Base-catalyzed hydrolysis is irreversible and orders of magnitude faster than acid-catalyzed hydrolysis because the hydroxide ion is a potent nucleophile and the carboxylate product is resonance-stabilized, driving the equilibrium forward.
Troubleshooting Guide (Q&A)
Scenario A: Quenching Aluminum Hydride Reductions (DIBAL-H, LAH)
User Question: I used DIBAL-H to reduce a nitrile to an aldehyde in the presence of a methyl ester. When I quenched with HCl, I lost my ester. When I used NaOH (Fieser method), I hydrolyzed it. How do I quench without destroying the ester?
Senior Application Scientist Response: You are encountering the "Aluminum Emulsion Trap." Strong acids cleave the ester, and the standard Fieser workup (using NaOH) generates transient high-pH zones that saponify methyl esters.
The Solution: Rochelle's Salt (Sodium Potassium Tartrate) Workup Rochelle's salt acts as a bidentate ligand, chelating aluminum species to form water-soluble complexes. This breaks the emulsion at a neutral pH (~7–8), preserving the ester.
Protocol:
-
Cool: Chill the reaction mixture to -78°C (for DIBAL) or 0°C (for LAH).
-
Quench: Dilute with an inert solvent (Et
O or DCM). Slowly add a stoichiometric amount of Methanol (MeOH) to destroy excess hydride. -
Complexation: Add Saturated Aqueous Rochelle’s Salt (10–20 mL per mmol of hydride reagent).
-
Vigorous Stirring: Warm to Room Temperature (RT) and stir vigorously.
-
Critical Step: You must stir until two clear layers appear. This can take 30 minutes to 12 hours depending on scale.
-
-
Separation: Separate layers. The aqueous layer should contain the aluminum tartrate complex.
Scenario B: Neutralizing Acidic Reactions
User Question: I performed a Fischer esterification using H
Senior Application Scientist Response: Direct neutralization with strong base creates "hotspots" of high pH (pH > 12) at the interface, causing rapid saponification.
The Solution: Cold Bicarbonate Wash
-
Dilute: Dilute the organic phase significantly with a non-polar solvent (e.g., Et
O, Toluene) to reduce the concentration of the ester at the interface. -
Cool: Chill the organic phase to 0°C.
-
Wash: Use Saturated NaHCO
(pH ~8.5) or Phosphate Buffer (pH 7.2) instead of NaOH.-
Technique: Add the base slowly to avoid rapid CO
evolution and heat generation.
-
-
Verify: Check the pH of the aqueous layer.[2] Once neutral, stop. Do not aim for high pH.
Scenario C: Unstable Emulsions
User Question: My workup formed a stable emulsion, and I left it overnight. By morning, the ester was hydrolyzed. Why?
Senior Application Scientist Response: Emulsions vastly increase the surface area between the organic ester and the aqueous phase. If the aqueous phase is even slightly acidic or basic, the increased contact area accelerates hydrolysis.
The Solution: Mechanical & Chemical Breaking
-
Never wait overnight.
-
Filtration: Filter the emulsion through a pad of Celite (diatomaceous earth). This physically breaks the surface tension bubbles.
-
Brine: Add saturated NaCl (Brine). The high ionic strength "salts out" the organics and reduces the water activity, slowing hydrolysis.
Visualizations
Diagram 1: Workup Selection Decision Tree
This logic flow helps you choose the safest workup based on your reaction conditions.
Caption: Decision tree for selecting the optimal workup method to minimize methyl ester hydrolysis.
Diagram 2: Mechanism of Rochelle's Salt Action
Understanding why this works builds trust in the protocol.
Caption: Rochelle's salt acts as a ligand to solubilize aluminum salts, preventing the need for strong acid/base hydrolysis of the aluminum complex.
Frequently Asked Questions (FAQs)
Q1: Can I use the Fieser workup if I am very careful?
A: Yes, but it is risky. The Fieser method involves adding water, then 15% NaOH , then water. That 15% NaOH step creates a localized pH > 14 environment. If you must use it (e.g., large scale where Rochelle's volume is prohibitive), replace the NaOH step with saturated NaHCO
Q2: My ester is stable to acid. Can I use 1M HCl to wash away amines? A: Generally, yes. Methyl esters are significantly more stable to acid than to base. However, ensure the contact time is short (< 15 mins) and the temperature is kept cold (0°C). Long exposure to 1M HCl can lead to hydrolysis, especially if the ester is electron-deficient [2].
Q3: Is there a non-aqueous workup option?
A: Absolutely. If your product precipitates in non-polar solvents, or if you can use a solid-supported quench (e.g., Na
Validated Protocols
Protocol 1: Standard Rochelle’s Salt Workup
Best for: DIBAL-H, LAH reductions containing methyl esters.
-
Preparation: Prepare a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) in water.
-
Quench: At reaction temperature (e.g., -78°C or 0°C), dilute reaction with Et
O (3 volumes). -
Add Methanol: Add MeOH dropwise (1.5 eq relative to hydride) to quench excess reagent.
-
Add Salt: Add saturated Rochelle's salt solution (20 mL per gram of hydride reagent).
-
Warm & Stir: Remove cooling bath. Stir vigorously at room temperature.
-
Observation: The mixture will turn cloudy/gelatinous, then eventually separate into two clear layers. Do not stop stirring until layers are clear.
-
-
Extract: Separate layers. Wash aqueous phase once with Et
O. -
Dry: Dry combined organics over MgSO
, filter, and concentrate.
Protocol 2: Buffered Quench for Basic Reactions
Best for: Reactions using NaH, LDA, or K2CO3.
-
Cool: Place reaction vessel in an ice bath (0°C).
-
Buffer: Add Saturated Aqueous Ammonium Chloride (NH
Cl) .-
Chemistry: NH
Cl is weakly acidic (pH ~5.5). It neutralizes strong bases/alkoxides without dropping the pH low enough to catalyze rapid acid hydrolysis.
-
-
Dilute: Add EtOAc or Et
O immediately. -
Separate: Shake and separate layers quickly.
-
Brine Wash: Wash organic layer with saturated Brine to remove residual water and acidity.
References
- Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. (The classic Fieser workup source).
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. (Authoritative text on ester stability and cleavage conditions).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989. (Standard practical protocols for non-aqueous workups).
- Seyden-Penne, J.Reductions by the Alumino- and Borohydrides in Organic Synthesis; Wiley-VCH: New York, 1997. (Detailed discussion on aluminum hydride quenching).
-
Comparison of Hydrolysis Rates: J. Chem. Soc., Perkin Trans. 2, 1986, 1537. (Kinetic data on ester hydrolysis vs pH).
Sources
Removing unreacted chloroacetonitrile from Methyl (cyanomethyl)-L-prolinate
The following technical guide addresses the purification of Methyl (cyanomethyl)-L-prolinate to remove unreacted Chloroacetonitrile . This response adheres to the requested "Technical Support Center" format, prioritizing safety, mechanism-based troubleshooting, and self-validating protocols.
Ticket ID: PUR-CN-PRO-001 Topic: Removal of excess Chloroacetonitrile (Alkylating Agent) Safety Alert: Chloroacetonitrile is a potent lachrymator and highly toxic alkylating agent. All procedures must be performed in a functioning fume hood.[1]
Executive Summary
The synthesis of Methyl (cyanomethyl)-L-prolinate typically involves the N-alkylation of Methyl L-prolinate with Chloroacetonitrile. The challenge in purification arises from two factors:
-
Toxicity: Chloroacetonitrile requires complete removal for biological safety.
-
Physicochemical Similarity: Both the product and the impurity are lipophilic to varying degrees, and the product's basicity is significantly reduced by the electron-withdrawing cyanomethyl group (
), complicating standard acid-base extractions.
This guide provides three tiered workflows, ranked by Purification Efficiency and Product Stability .
Module 1: Chemical Scavenging (The "Gold Standard")
Recommendation: Use this method for high-value intermediates where yield preservation is critical. Mechanism: Polymer-supported nucleophiles (scavengers) covalently bond with the electrophilic carbon of the unreacted chloroacetonitrile. The resin is then filtered off, leaving the product in solution.
Protocol: Thiol-Resin Scavenging
Reagents: Silica-supported Thiol (e.g., SiliaMetS® Thiol) or Polymer-supported Thiophenol.
-
Assessment: Determine the theoretical excess of chloroacetonitrile (typically 0.1–0.5 equivalents based on stoichiometry).
-
Dosing: Add 3–4 equivalents of Thiol scavenger resin relative to the excess chloroacetonitrile.
-
Solvent Compatibility: Ensure the crude reaction mixture is dissolved in a compatible solvent (DCM, THF, or Ethyl Acetate).[2]
-
Incubation:
-
Stir gently at room temperature for 4–12 hours .
-
Note: Do not use magnetic stir bars with fragile resins (use an overhead stirrer or shaker) to prevent pulverizing the beads.
-
-
Validation (In-Process Control): Spot the supernatant on a TLC plate. Visualize with KMnO4 or Iodine stain. Chloroacetonitrile appears as a faint spot that should disappear over time.
-
Filtration: Filter the mixture through a fritted glass funnel or a Celite pad to remove the resin.
-
Rinse: Wash the resin cake with the reaction solvent to recover entrained product.
Why this works: The sulfur nucleophile on the resin is far more reactive toward the alkyl halide (
Module 2: Modified Acid-Base Extraction
Recommendation: Use this method for large-scale (multigram) batches where resins are cost-prohibitive. Critical Constraint: The cyanomethyl group lowers the pKa of the proline nitrogen (estimated pKa ~4.5–5.5). Standard basic washes will not remove the product, but the product may not protonate fully in weak acids. Furthermore, the methyl ester is susceptible to hydrolysis in strong acid/base.
Protocol: The "Cold & Fast" Extraction
Objective: Protonate the amine product (
| Step | Action | Mechanistic Rationale |
| 1 | Dissolution | Dissolve crude oil in Ethyl Acetate (EtOAc) . Avoid DCM if possible (emulsion risk). |
| 2 | Cooling | Cool the organic phase to 0°C (Ice bath). |
| 3 | Extraction | Extract with cold 1.0 M HCl (pH ~1). Work quickly. |
| 4 | Separation | Separate layers immediately. Keep the Aqueous Layer (contains Product). |
| 5 | Wash | Wash the aqueous layer once with fresh EtOAc. |
| 6 | Basification | Add solid NaHCO3 to the aqueous layer until pH ~8. |
| 7 | Recovery | Extract the aqueous layer 3x with EtOAc. Dry over Na2SO4 and concentrate. |
Workflow Visualization
Figure 1: Acid-Base Extraction Logic Flow. Note the critical pH checkpoints to manage the reduced basicity of the cyanomethyl-amine.
Module 3: Troubleshooting & FAQs
Q1: I see a persistent spot on TLC just above my product. Is this chloroacetonitrile?
A: Likely not. Chloroacetonitrile is volatile and not very UV active.
-
Diagnosis: Chloroacetonitrile usually runs near the solvent front (high Rf) in standard EtOAc/Hexane systems.
-
Visualization: It stains faintly yellow/brown with Iodine or KMnO4. It does not absorb strongly at 254 nm.
-
Alternative: The spot above your product might be the bis-alkylated impurity (quaternary ammonium salt) if you used a large excess of alkyl halide, though this is rare with secondary amines due to steric hindrance.
Q2: My yield dropped significantly after Acid-Base extraction.
A: This indicates one of two failures:
-
Incomplete Protonation: The pKa of N-cyanomethyl amines is low. If you used weak acid (e.g., 5% citric acid), the product may have remained in the organic layer and was discarded with the impurity. Fix: Use 1M HCl.
-
Ester Hydrolysis: If you left the product in the acidic aqueous phase too long or allowed it to warm up, the methyl ester hydrolyzed to the carboxylic acid (which is water-soluble at pH 8 and won't extract back). Fix: Keep it cold (0°C) and limit acid contact time to <10 minutes.
Q3: Can I just distill the Chloroacetonitrile off?
A: Yes, but with caution.
-
Properties: Chloroacetonitrile BP is ~124°C.[3]
-
Method: High-vacuum rotary evaporation (e.g., < 5 mbar) at 40–50°C bath temperature can remove significant amounts.[2]
-
Risk: This concentrates the reaction mixture.[1][4] If your product is thermally unstable, it may degrade.[2] Always use a cold trap to protect the vacuum pump from the toxic, corrosive vapors.
Data Summary: Physical Properties
| Compound | MW ( g/mol ) | Boiling Point | Solubility (Water) | pKa (Approx) |
| Chloroacetonitrile | 75.50 | 124–126 °C | Slightly Soluble | N/A (Neutral) |
| Methyl L-prolinate | 129.16 | 65 °C (at 10 mmHg) | Soluble | ~10.6 |
| Target Product | ~168.19 | High (>200 °C dec.) | Low (unless protonated) | ~4.5–5.5 |
Note: The drastic drop in pKa for the Target Product is due to the electron-withdrawing effect of the nitrile group adjacent to the amine.
References
-
Chemical Properties of Chloroacetonitrile
- Source: PubChem (N
-
URL:[Link]
- Scavenging Reagents for Alkyl Halides Source: SiliCycle Applic
-
pKa of N-cyanomethyl amines (Structural Analogs)
- Source: Drug Hunter - "Why pKas Matter in Medicinal Chemistry" (Referencing N-cyanomethylpiperidine d
-
URL:[Link]
- Handling of Hazardous Nitriles Source: Sigma-Aldrich Safety D
Sources
Addressing stability issues of cyanomethyl amines under basic conditions
Topic: Addressing stability issues of cyanomethyl amines under basic conditions
Case ID: CMA-STAB-001 Status: Open Priority: High (Safety Implications: HCN Release)
Introduction: The Cyanomethyl Amine Paradox
Welcome to the Cyanomethyl Amine Support Center . You are likely here because your yield has vanished during an aqueous workup, or your NMR spectrum shows inexplicable aldehyde peaks.
Cyanomethyl amines (
Unlike standard amines, the
Module 1: Diagnostic Hub (The Mechanism)
The Issue: You treated your cyanomethyl amine with base (e.g., NaOH,
The Cause: The Retro-Strecker Reaction .[1]
In the presence of a base, the equilibrium shifts toward the elimination of cyanide (
Visualization: The Decomposition Pathway
Figure 1: The Retro-Strecker decomposition pathway. Note that the ejection of cyanide is irreversible in an open system where HCN can escape or polymerize.
Module 2: Troubleshooting Protocols
Protocol A: The "Cold Acidic Quench" (Workup)
Scenario: You have synthesized a cyanomethyl amine and need to isolate it from the reaction mixture.
Critical Error: Using 1M NaOH or sat.
| Step | Action | Technical Rationale |
| 1 | Cool Down | Chill the reaction mixture to 0°C before any addition. Lower temperature kinetically inhibits the elimination of |
| 2 | Acidic Quench | Pour the reaction mixture into a biphasic system of EtOAc and dilute acid (e.g., 0.5 M HCl or citric acid) . |
| 3 | Phase Separation | Rapidly separate the layers. The amine will partition into the aqueous layer as the ammonium salt ( |
| 4 | Controlled Basification | Only if the free base is absolutely required: Add solid |
| 5 | Rapid Extraction | Extract immediately. Do not let the free base sit in the aqueous phase. Dry over |
Protocol B: Long-Term Storage (Salt Formation)
Scenario: You need to store the compound for >24 hours. Solution: Never store cyanomethyl amines as free bases. Convert them to salts immediately.
Recommended Salts:
-
Oxalate: Often crystalline and non-hygroscopic.
-
Hydrochloride: Stable, but excess HCl can sometimes hydrolyze the nitrile to an amide over months.
-
Tosylate: Excellent lipophilicity for subsequent organic reactions.
Procedure (Oxalate Salt):
-
Dissolve crude free base in dry
. -
Add 1.0 equiv of anhydrous oxalic acid dissolved in minimal acetone/MeOH.
-
Filter the precipitate under Argon.
Protocol C: Alkylation (The Kinetic Trap)
Scenario: You want to alkylate the
-
Base: LiHMDS or LDA (Lithium Diisopropylamide).
-
Temperature: -78°C (Strictly required).
-
Solvent: THF (Anhydrous).
Workflow:
-
Cool amine in THF to -78°C.
-
Add LiHMDS slowly (Deprotonation occurs).
-
Immediately add the electrophile (Trapping).
-
Do not allow the temperature to rise until the electrophile is fully added.
Module 3: Data & Specifications
Stability Profile: Free Base vs. Salt
| Condition | Form | Estimated Half-Life ( | Observation |
| pH 1.0 (Aq) | HCl Salt | > 6 Months | Stable. Protonation of amine prevents |
| pH 7.0 (Aq) | Free Base | 2 - 6 Hours | Slow hydrolysis to formaldehyde/amine. |
| pH 12.0 (Aq) | Free Base | < 15 Minutes | Rapid Retro-Strecker decomposition. |
| Neat (25°C) | Free Base | 1 - 3 Days | Gradual darkening (polymerization of HCN/Imine). |
Solvent Compatibility Guide
| Solvent | Compatibility | Notes |
| Dichloromethane | High | Best for extraction of free base (non-nucleophilic). |
| Methanol/Ethanol | Medium | Protophilic solvents can accelerate equilibrium shift. |
| Water (Basic) | Zero | Immediate destruction. |
| DMSO | Low | Enhances basicity of impurities; promotes elimination. |
Module 4: Frequently Asked Questions (FAQ)
Q1: My NMR shows a small peak at ~9-10 ppm and the smell is reminiscent of almonds. What happened? A: You have generated Benzaldehyde (if your starting material was benzyl-derived) or Formaldehyde (if using simple cyanomethyl amines), along with HCN .
-
Mechanism:[2][3][4][5][6][7][8][9][10][11][12][13] The Retro-Strecker reaction released cyanide. The resulting imine hydrolyzed.[7][11]
-
Safety Alert: The "almond" smell is HCN/Benzaldehyde. Evacuate the hood and treat as a cyanide hazard.
Q2: Can I use NaOH to neutralize the hydrochloride salt?
A: No. Strong hydroxide bases create localized areas of high pH (pH > 14) during addition, causing instant decomposition at the droplet interface. Use saturated Sodium Bicarbonate (
Q3: I need to perform a nucleophilic substitution on the nitrile group. Can I use basic hydrolysis to get the acid?
A: Direct basic hydrolysis of
-
Alternative: Use Acidic Hydrolysis (conc. HCl, reflux). The amine remains protonated (ammonium), protecting it from the elimination pathway while the nitrile hydrolyzes to the carboxylic acid.
References
-
The Strecker Reaction and Retro-Strecker Instability
- Source: Mowry, D. T. "The Preparation of Nitriles." Chemical Reviews, 1948, 42(2), 189–283.
- Relevance: Foundational review detailing the equilibrium between amino nitriles and their decomposition products.
-
Hydrolysis Mechanisms of
-Amino Nitriles-
Source: Taillades, J., et al. "N-Carbamoyl-α-amino Acids Rather than Free α-Amino Acids Formation in the Primitive Hydrosphere."[4] Journal of the Chemical Society, Perkin Transactions 2, 2001.
- Relevance: detailed kinetic studies on the pH-dependence of amino nitrile stability and hydrolysis vs. decomposition.
-
-
Practical Handling of Aminonitriles
- Source: Groger, H. "Catalytic Enantioselective Strecker Reactions and Analogous Syntheses." Chemical Reviews, 2003, 103(8), 2795–2828.
- Relevance: Modern synthetic protocols emphasizing low-temperature handling and non-nucleophilic bases.
-
Safety and Stability D
- Source: National Center for Biotechnology Information (2024). PubChem Compound Summary for Aminoacetonitrile.
- Relevance: Safety data regarding HCN release and polymeriz
Sources
- 1. Chirally and chemically reversible Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chirally and chemically reversible Strecker reaction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. Condensation-Based Methods for the C−H Bond Functionalization of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Cyanamide? [synapse.patsnap.com]
- 10. Kinetics and mechanism of hydrolysis of some amine–cyanoborances in acid perchlorate media - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Ag-Catalyzed Cyanomethylation of Amines Using Nitromethane as a C1 Source [organic-chemistry.org]
- 13. Strecker Synthesis [organic-chemistry.org]
Controlling side reactions in the preparation of N-functionalized prolines
The following guide serves as a Technical Support Center for researchers encountering challenges in the N-functionalization of proline and its derivatives. It is structured to address specific "tickets" (common failure modes) with root-cause analysis, validated protocols, and mechanistic insights.
Status: Online | Tier: 3 (Senior Scientist Level) | Topic: Side Reaction Control
📋 Operational Overview
Proline's secondary amine structure creates unique steric and electronic constraints compared to primary amino acids. N-functionalization (alkylation, acylation, arylation) often fails due to three core mechanisms: steric occlusion at the reaction center, racemization via enolization (promoted by the cyclic constraint), and diketopiperazine (DKP) formation.
This guide provides troubleshooting for these specific failure modes.
📊 Quick Reference: Method Selection Matrix
Use this logic gate to select the optimal N-functionalization pathway.
Figure 1: Decision matrix for N-functionalization pathways based on substituent type and substrate tolerance.
🎫 Ticket #101: Controlling Over-Alkylation
User Report: "I am attempting N-methylation of L-proline methyl ester using methyl iodide, but I am observing significant amounts of the quaternary ammonium salt (betaine)."
🔧 Root Cause Analysis
Proline is a secondary amine. Once alkylated to a tertiary amine, its nucleophilicity often increases due to inductive donation from the new alkyl group, making the product more reactive than the starting material. This leads to polyalkylation (quaternization).
🛠️ Protocol: Controlled Reductive Amination
Direct alkylation with halides should be avoided.[1] Use Reductive Amination with Sodium Triacetoxyborohydride (
Step-by-Step:
-
Imine Formation: Dissolve Proline Ester (1.0 equiv) and Aldehyde (1.05 equiv) in DCE (1,2-Dichloroethane) or THF.
-
Note: Do not add the reducing agent yet. Allow the hemiaminal/iminium equilibrium to establish (30–60 min).
-
-
Reduction: Add
(1.4 equiv) in one portion. -
Quenching: Stir at room temperature for 2–4 hours. Quench with saturated
.
Why this works:
🎫 Ticket #102: Racemization during N-Acylation
User Report: "My N-acylated proline shows 15% enantiomeric excess loss. I used EDC/HOBt/DIPEA."
🔧 Root Cause Analysis
Proline is exceptionally prone to racemization via oxazolone (azlactone) formation .
-
Activation of the carboxyl group forms an active ester.
-
The amide oxygen attacks the activated carbonyl, forming a 5-membered oxazolone ring.
-
The
-proton on the oxazolone is highly acidic (pKa ~9) and is easily removed by base (DIPEA), destroying stereochemistry.
🛠️ Troubleshooting Guide
| Variable | Recommendation | Scientific Rationale |
| Coupling Reagent | Switch to COMU or DIC/Oxyma | HOBt is known to promote racemization in sensitive residues. Oxyma Pure suppresses oxazolone formation more effectively [1]. |
| Base | Use Collidine or TMP | DIPEA is strong enough to deprotonate the oxazolone. Collidine (2,4,6-trimethylpyridine) is sterically hindered and less basic, reducing |
| Solvent | DCM or DCM/DMF (9:1) | High polarity solvents like pure DMF stabilize the charged intermediates of racemization. DCM destabilizes them. |
| Order of Addition | Pre-activation | Activate the acid before adding the proline to minimize the time the active ester is exposed to base. |
🎫 Ticket #103: Diketopiperazine (DKP) Formation
User Report: "I am trying to couple an amino acid to a proline-containing dipeptide on resin, but the coupling fails, and I see a cleaved byproduct."
🔧 Root Cause Analysis
This is the "Proline Turn" effect. When Proline is the second residue from the N-terminus (e.g.,
Figure 2: Mechanism of auto-cleavage via DKP formation.
🛠️ Prevention Protocol
-
Use 2-Chlorotrityl Chloride (2-CTC) Resin: The bulky trityl linker sterically hinders the back-biting attack.
-
Couple Dipeptides: Instead of coupling amino acid #2 then #3, couple a pre-formed Fmoc-dipeptide (Fmoc-Xaa-Yaa-OH) to the proline on resin. This skips the high-risk "dipeptide stage."[2]
-
Short Deprotection: If stepwise synthesis is mandatory, reduce Fmoc deprotection time (e.g., 2 x 3 min instead of 2 x 10 min) and couple the next amino acid immediately [2].
🎫 Ticket #104: N-Arylation (Catalyst Poisoning)
User Report: "I am trying to N-arylate L-proline with iodobenzene using CuI, but the reaction stalls."
🔧 Root Cause Analysis
Free carboxylic acids can poison copper catalysts by forming unreactive copper-carboxylate complexes. Furthermore, the "Ullmann" type reaction often requires high temperatures (
🛠️ Protocol: Modified Goldberg Reaction
Use L-Proline as its own ligand or add an exogenous ligand like N,N'-dimethylethylenediamine (DMEDA) .
Optimized Conditions [3]:
-
Catalyst: CuI (10 mol%)
-
Ligand: L-Proline (20 mol%) or 2-acetylcyclohexanone.
-
Base:
(2.0 equiv) - Crucial: milder than carbonates/hydroxides. -
Solvent: DMSO (allows lower temp) or DMF.
-
Temp:
(Monitor closely; do not exceed ).
Note: If the free acid fails, protect as the methyl ester, perform the Buchwald-Hartwig amination (Pd-catalyzed), and then hydrolyze with
🎫 Ticket #105: Purification of Zwitterionic Products
User Report: "My N-alkyl proline is water-soluble. I cannot extract it into ethyl acetate."
🔧 Solution Strategy
N-functionalized prolines with a free acid are zwitterions . They are highly polar and often insoluble in organic solvents but soluble in water.
Workup Options:
-
Isoelectric Extraction:
-
Determine the pI (usually pH 5.5–6.5 for N-alkyl prolines).
-
Adjust the aqueous layer carefully to this pH.
-
Extract with n-Butanol or Chloroform:Isopropanol (3:1) . These mixtures are polar enough to pull the zwitterion.
-
-
Ion Exchange (The "Clean" Way):
-
Load the reaction mixture onto a Dowex 50W (H+ form) column.
-
Wash with water (removes non-basic impurities).
-
Elute with 5%
or Pyridine. -
Lyophilize the eluent to obtain the pure zwitterion.
-
📚 References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Giraud, M., et al. (1999). Diketopiperazine formation: a major side reaction in the solid phase synthesis of peptide libraries. Journal of Peptide Science. Link
-
Ma, D., et al. (2003). CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Aliphatic Amines and Amino Acids.[3][4] Organic Letters, 5(14), 2453–2455. Link
-
Abdel-Magid, A. F., et al. (1996).[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Journal of Organic Chemistry, 61(11), 3849–3862. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Validation & Comparative
High-Resolution vs. Benchtop NMR for Complex Proline Derivatives: A Comparative Guide on Methyl (cyanomethyl)-L-prolinate
Executive Summary
The structural verification of functionalized amino acid derivatives, such as Methyl (cyanomethyl)-L-prolinate , presents unique analytical challenges due to complex spin systems and overlapping resonances. This guide objectively compares the performance of High-Field NMR (600 MHz) against modern Benchtop NMR (80 MHz) for the
Designed for drug development professionals and synthetic chemists, this guide synthesizes theoretical causality with field-proven experimental protocols to establish a self-validating analytical workflow.
Chemical Context & Mechanistic Insights
Methyl 1-(cyanomethyl)-L-prolinate (C
However, the analytical complexity arises from the prochiral cyanomethyl group (-CH
-
Causality: Because these two protons exist in different average magnetic environments, they couple with each other to form an AB spin system, typically exhibiting a large geminal coupling constant (
Hz). -
The Overlap Challenge: These diastereotopic doublets resonate in the 3.60–3.80 ppm range, directly overlapping with the intense 3H singlet of the methyl ester (-OCH
) at ~3.75 ppm. Resolving this region is the primary benchmark for evaluating instrument performance.
Experimental Workflow & Self-Validating Protocols
To ensure data integrity, the following protocol establishes a self-validating system where the well-isolated C2-H proton acts as an internal reference standard for both concentration scaling and integration validation.
Step-by-Step Methodology
-
Sample Preparation (Concentration Scaling):
-
High-Field (600 MHz): Dissolve 15 mg of Methyl (cyanomethyl)-L-prolinate in 0.6 mL of CDCl
(containing 0.03% v/v TMS). Low concentration prevents radiation damping and preserves sharp lineshapes[3]. -
Benchtop (80 MHz): Dissolve 200 mg in 0.6 mL of CDCl
. A higher concentration is mandatory to compensate for the inherently lower sensitivity of permanent magnets[4].
-
-
Instrument Calibration & Locking:
-
High-Field: Lock onto the deuterium signal of CDCl
. Perform automated gradient shimming (Z1-Z5). -
Benchtop: Utilize the internal capillary lock (if equipped) or perform a quick 1D proton shim routine. Modern benchtop systems achieve highly homogeneous fields without requiring deuterated solvents for locking[5].
-
-
Acquisition Parameters (
H NMR):-
Set the relaxation delay (
) to 5.0 seconds (ensuring for quantitative integration). -
Acquire 16 scans for the 600 MHz system and 128 scans for the 80 MHz system to achieve a comparable Signal-to-Noise Ratio (SNR)[3].
-
-
Integration Validation:
-
Phase and baseline correct the spectra. Set the integral of the C2-H multiplet (~3.40 ppm) strictly to 1.00. The overlapping region (~3.60–3.80 ppm) must integrate to exactly 5.00 (3H from -OCH
+ 2H from -CH -CN) to validate the structural assignment.
-
Workflow for comparative NMR analysis of Methyl (cyanomethyl)-L-prolinate.
Alternative Comparison: High-Field vs. Benchtop NMR
The fundamental difference between high-field and benchtop NMR lies in the Larmor frequency and its relationship to the scalar coupling constant (
H NMR Performance Comparison
At 600 MHz, the chemical shift difference (
Conversely, at 80 MHz, the separation is only 16 Hz. The ratio
Table 1: H NMR Spectral Data Comparison (CDCl )
| Proton Assignment | 600 MHz High-Field (Resolution) | 80 MHz Benchtop (Resolution) | Integration |
| -OCH | 3.75 ppm (Sharp singlet) | ~3.65 - 3.85 ppm (Broad overlapped mass) | 3H |
| N-CH | 3.80 ppm (Doublet, | Overlapped with -OCH | 1H |
| N-CH | 3.60 ppm (Doublet, | Overlapped with -OCH | 1H |
| C2-H ( | 3.40 ppm (dd, | 3.40 ppm (Apparent triplet/multiplet) | 1H |
| C5-H | 3.15 ppm (m), 2.75 ppm (q) | 2.70 - 3.20 ppm (Broad multiplet) | 2H |
| C3-H | 1.80 - 2.20 ppm (Distinct multiplets) | 1.75 - 2.25 ppm (Unresolved envelope) | 4H |
C NMR Performance Comparison
Carbon-13 NMR relies heavily on sensitivity due to the low natural abundance (1.1%) of the isotope[3]. While a 600 MHz system equipped with a cryoprobe can acquire a pristine
Table 2: C NMR Chemical Shifts (600 MHz, CDCl )
| Carbon Position | Chemical Shift (ppm) | Multiplicity (DEPT-135) | Structural Assignment |
| C=O | 173.5 | C (Quaternary) | Ester carbonyl |
| -CN | 115.2 | C (Quaternary) | Nitrile carbon |
| C2 | 63.8 | CH | Chiral |
| C5 | 53.1 | CH | Pyrrolidine |
| -OCH | 52.4 | CH | Ester methyl group |
| N-CH | 42.6 | CH | Cyanomethyl linker |
| C3 | 29.5 | CH | Pyrrolidine |
| C4 | 23.8 | CH | Pyrrolidine |
Alternative Strategies: Solvent-Induced Resolution (ASIS)
If a laboratory is restricted to an 80 MHz benchtop NMR, the second-order overlap between the -OCH
By switching the solvent from CDCl
Conclusion & Recommendations
-
High-Field NMR (600 MHz) remains the gold standard for de novo structural elucidation. Its superior Larmor frequency guarantees first-order spectra, effortlessly resolving the diastereotopic cyanomethyl protons of Methyl (cyanomethyl)-L-prolinate.
-
Benchtop NMR (80 MHz) is a highly capable, cost-effective alternative for reaction monitoring and routine QC[5]. While it suffers from second-order spectral overlap in complex spin systems, applying chemical workarounds—such as the ASIS effect via solvent substitution—can dramatically extend its analytical utility.
References
1.[1] National Institutes of Health (NIH). NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide. Available at: 2.[2] ResearchGate. 13C NMR chemical shifts of proline containing dipeptide derivatives. Available at: 3.[6] ACS Publications. Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α-Amino Acid Synthesis: Quantification and Validation. Available at: 4.[3] Magritek. How to Evaluate a Benchtop NMR Instrument's Technical Performance Part 3: 1H sensitivity. Available at: 5.[5] Technology Networks. Benchtop NMR Breaks New Ground. Available at: 6.[4] Oxford Instruments. High-field to Benchtop NMR Spectroscopy - Part 3. Available at:
Sources
- 1. NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How to Evaluate a Benchtop NMR Instrument’s Technical Performance Part 3: 1H sensitivity - Magritek [magritek.com]
- 4. High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments [oxinst.com]
- 5. technologynetworks.com [technologynetworks.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of N-Cyanomethyl and N-Benzyl Proline Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and peptide synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. Proline, a unique secondary amino acid, and its derivatives are fundamental building blocks in a myriad of bioactive molecules and catalysts. The modulation of proline's reactivity through N-alkylation and C-terminal esterification offers a powerful tool for fine-tuning its chemical behavior. This guide provides an in-depth, objective comparison of two such derivatives: N-cyanomethyl proline esters and N-benzyl proline esters, with a focus on their synthesis, reactivity, and applications, supported by established chemical principles and available experimental data.
Introduction: The Significance of N-Substituted Proline Esters
Proline's rigid pyrrolidine ring imparts unique conformational constraints on peptides and influences the stereochemical outcome of asymmetric transformations. The nitrogen atom of the pyrrolidine ring, being a secondary amine, is readily amenable to substitution, which in turn electronically and sterically modulates the reactivity of the entire molecule. Esterification of the C-terminus is a common strategy to protect the carboxylic acid functionality during chemical transformations or to enhance solubility.[1]
The choice between an N-cyanomethyl and an N-benzyl substituent has profound implications for the reactivity of the corresponding proline ester. The cyanomethyl group, with its electron-withdrawing nitrile functionality, is expected to decrease the electron density on the nitrogen atom, influencing its nucleophilicity and the lability of the ester group. Conversely, the benzyl group is generally considered to be electron-donating or neutral, leading to a different reactivity profile.
Synthesis of N-Cyanomethyl and N-Benzyl Proline Esters
The preparation of these two classes of proline derivatives follows distinct synthetic routes, each with its own set of considerations.
Synthesis of N-Cyanomethyl Proline Esters
The synthesis of N-cyanomethyl proline esters typically involves the N-alkylation of a pre-formed proline ester with a cyanomethylating agent. A general and effective method for the synthesis of cyanomethyl esters involves the alkylation of carboxylate salts with chloroacetonitrile.[2]
Experimental Protocol: General Synthesis of N-Cyanomethyl Proline Ester
-
Esterification of Proline: L-proline is first converted to its corresponding ester (e.g., methyl, ethyl, or benzyl ester) using standard methods, such as reaction with the corresponding alcohol in the presence of an acid catalyst (e.g., thionyl chloride or HCl gas).
-
N-Alkylation: The proline ester is then dissolved in a suitable aprotic solvent, such as acetonitrile or DMF. An excess of a weak base, such as potassium carbonate, is added, followed by the dropwise addition of bromoacetonitrile or chloroacetonitrile. The reaction is typically stirred at room temperature until completion, monitored by TLC.
-
Work-up and Purification: The reaction mixture is filtered to remove the inorganic base, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure N-cyanomethyl proline ester.
Diagram: Synthesis of N-Cyanomethyl Proline Ester
Caption: General workflow for the synthesis of N-cyanomethyl proline esters.
Synthesis of N-Benzyl Proline Esters
The synthesis of N-benzyl proline esters can be achieved through a one-pot reaction from L-proline or by the benzylation of a proline ester. A common method involves the direct N-benzylation of L-proline followed by esterification.[3]
Experimental Protocol: Synthesis of N-Benzyl-L-proline [3]
-
Dissolution: L-proline (1.0 eq.) and potassium hydroxide (4.0 eq.) are dissolved in isopropanol and stirred at 40 °C until the solution is clear.
-
Benzylation: Benzyl chloride (1.5 eq.) is added, and the reaction is stirred at 40 °C for 6 hours.
-
Neutralization and Extraction: The reaction mixture is neutralized to pH 5-6 with concentrated hydrochloric acid. Chloroform is added, and the mixture is stirred overnight.
-
Isolation: The resulting precipitate is filtered, and the organic phase is separated and evaporated. The residue is treated with acetone to precipitate the crude product, which is then filtered and washed to yield (S)-1-benzylpyrrolidine-2-carboxylic acid.[3]
The resulting N-benzyl-L-proline can then be esterified using standard procedures.
Diagram: Synthesis of N-Benzyl-L-proline
Caption: Synthesis of N-Benzyl-L-proline from L-proline.
Comparative Reactivity Analysis
The difference in the electronic nature of the N-cyanomethyl and N-benzyl substituents is the primary determinant of the differential reactivity of the corresponding proline esters.
Electronic Effects and Nucleophilicity of the Nitrogen Atom
-
N-Cyanomethyl Group: The nitrile group (-C≡N) is strongly electron-withdrawing due to the inductive effect of the sp-hybridized carbon and the nitrogen atom. This effect is transmitted through the methylene spacer to the proline nitrogen, significantly reducing its electron density and therefore its nucleophilicity. The presence of electron-withdrawing substituents on the proline ring is known to affect the kinetics of Xaa-Pro bond isomerization by lowering the free energy of activation.[4]
-
N-Benzyl Group: The benzyl group is generally considered to be weakly electron-donating or electronically neutral. The phenyl ring can participate in π-stacking interactions, but its inductive effect on the nitrogen atom is minimal compared to the cyanomethyl group. Consequently, the nitrogen atom in N-benzyl proline is significantly more nucleophilic than in its N-cyanomethyl counterpart.
This difference in nucleophilicity has a direct impact on reactions involving the proline nitrogen, such as its participation in catalytic cycles or its propensity to undergo further alkylation.
Reactivity of the Ester Group: Susceptibility to Hydrolysis
The electronic nature of the N-substituent also influences the reactivity of the C-terminal ester group towards nucleophilic attack, particularly hydrolysis.
-
N-Cyanomethyl Proline Esters: The electron-withdrawing cyanomethyl group increases the partial positive charge on the carbonyl carbon of the ester, making it more electrophilic and thus more susceptible to nucleophilic attack. This suggests that N-cyanomethyl proline esters would be more readily hydrolyzed under both acidic and basic conditions compared to their N-benzyl counterparts.
-
N-Benzyl Proline Esters: The relatively neutral electronic nature of the benzyl group means it has a less pronounced effect on the electrophilicity of the ester carbonyl. Therefore, N-benzyl proline esters are expected to be more stable towards hydrolysis.
Table 1: Predicted Relative Reactivity and Stability
| Property | N-Cyanomethyl Proline Ester | N-Benzyl Proline Ester | Rationale |
| Nitrogen Nucleophilicity | Lower | Higher | The cyanomethyl group is strongly electron-withdrawing, reducing electron density on the nitrogen. |
| Ester Electrophilicity | Higher | Lower | The electron-withdrawing cyanomethyl group increases the partial positive charge on the carbonyl carbon. |
| Susceptibility to Hydrolysis | Higher | Lower | Increased electrophilicity of the ester carbonyl in the N-cyanomethyl derivative. |
| Stability in Acidic Conditions | Lower | Higher | The ester is more activated towards nucleophilic attack by water. |
| Stability in Basic Conditions | Lower | Higher | The ester is more susceptible to hydroxide-mediated hydrolysis. |
Deprotection Strategies: A Reflection of Reactivity
The conditions required to cleave the N-substituent and the ester group provide further insight into the relative stability and reactivity of these molecules.
Deprotection of N-Cyanomethyl Proline Esters
The deprotection of the cyanomethyl group from a carboxylic acid ester is most readily performed by stirring with an aqueous solution of sodium sulfide.[2] This method is relatively mild and selective.
Experimental Protocol: Deprotection of a Cyanomethyl Ester [2]
-
Reaction Setup: The cyanomethyl ester is dissolved in a mixture of acetone and water.
-
Deprotection: An aqueous solution of sodium sulfide is added, and the mixture is stirred at room temperature.
-
Work-up: The reaction is monitored by TLC. Upon completion, the acetone is removed under reduced pressure, and the aqueous solution is acidified and extracted with a suitable organic solvent to isolate the deprotected carboxylic acid.
Deprotection of N-Benzyl Proline Esters
The N-benzyl group is typically removed by catalytic hydrogenolysis.[5] This is a widely used and clean method, but it is not compatible with other functional groups that are sensitive to reduction, such as alkenes or alkynes. Benzyl esters are also commonly cleaved under these conditions.[1]
Experimental Protocol: Catalytic Hydrogenolysis of N-Benzyl and Benzyl Ester Groups [1]
-
Reaction Setup: The N-benzyl proline benzyl ester is dissolved in a suitable solvent, such as methanol or ethanol.
-
Catalyst Addition: A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.
-
Hydrogenation: The reaction vessel is purged with hydrogen gas (using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.
-
Work-up: The reaction is monitored by TLC. Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated to yield the deprotected proline.
Alternatively, strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) can be used to cleave benzyl esters, particularly in the context of solid-phase peptide synthesis.[1]
Table 2: Comparison of Deprotection Methods
| Derivative | Protecting Group | Deprotection Method | Conditions | Comments |
| N-Cyanomethyl Proline Ester | N-Cyanomethyl | Nucleophilic cleavage | Aq. Sodium Sulfide | Mild and selective. |
| N-Benzyl Proline Ester | N-Benzyl | Catalytic Hydrogenolysis | H₂, Pd/C | Clean and efficient, but not compatible with reducible functional groups.[5] |
| Benzyl Ester | Catalytic Hydrogenolysis | H₂, Pd/C | Often cleaved simultaneously with the N-benzyl group.[1] | |
| Benzyl Ester | Strong Acid | HF or TFMSA | Harsh conditions, typically used in solid-phase synthesis.[1] |
Applications in Synthesis
The distinct reactivity profiles of N-cyanomethyl and N-benzyl proline esters dictate their suitability for different synthetic applications.
-
N-Cyanomethyl Proline Esters: The reduced nucleophilicity of the nitrogen atom makes these derivatives useful when further reactions at the nitrogen are to be avoided. The increased lability of the ester group could be advantageous for facile deprotection under mild, specific conditions. However, their use in peptide synthesis might be limited due to the potential for premature ester cleavage.
-
N-Benzyl Proline Esters: These are widely used in peptide synthesis and as chiral auxiliaries in asymmetric synthesis.[1] The stability of the N-benzyl group under a range of conditions, coupled with its reliable removal by hydrogenolysis, makes it a robust protecting group.
Conclusion
The choice between N-cyanomethyl and N-benzyl proline esters is a strategic decision that hinges on the specific requirements of a synthetic sequence. The N-cyanomethyl derivative is characterized by a less nucleophilic nitrogen and a more reactive ester, making it suitable for applications where facile ester cleavage is desired and further reactions at the nitrogen are to be avoided. In contrast, the N-benzyl derivative offers a more nucleophilic nitrogen and a more stable ester, rendering it a versatile and robust building block for peptide synthesis and other transformations where stability under a broader range of conditions is crucial. A thorough understanding of these reactivity differences, grounded in the electronic effects of the N-substituents, is essential for the rational design and successful execution of complex organic syntheses.
References
-
Raines, R. T., & Zondlo, N. J. (2012). Aromatic-Proline Interactions: Electronically Tunable CH/π Interactions. Accounts of Chemical Research, 45(10), 1619–1628. [Link]
-
Jończyk, A., Maurin, J., Moreń, M., & Kowalkowska, A. (2018). Synthesis of N‐(substituted)benzyl‐(S)‐proline ester quaternary derivatives. ResearchGate. [Link]
- Goodman, M., Felix, A., Moroder, L., & Toniolo, C. (Eds.). (2003). Houben-Weyl Methods of Organic Chemistry, Vol. E 22c, Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
- Gotor-Fernández, V., & Gotor, V. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry.
-
Silverman, R. B. (1985). Convenient synthesis of L-proline benzyl ester. The Journal of Organic Chemistry, 50(25), 5375-5377. [Link]
-
Pandey, P. S., & Zondlo, N. J. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(8), 3126–3136. [Link]
-
Zondlo, N. J. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(8), 3126-3136. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Protection. Organic Chemistry Portal. [Link]
- Hugel, H. M., Bhaskar, K. V., & Longmore, R. W. (1990). Cyanomethyl Esters: Useful Protection for Carboxylic Acids.
-
Prestidge, R. L., Harding, D. R., & Hancock, W. S. (1976). Use of substituted benzyl esters as carboxyl-protecting groups in solid-phase peptide synthesis. The Journal of Organic Chemistry, 41(15), 2579-2583. [Link]
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Zondlo, N. J. (2013). Aromatic–Proline Interactions: Electronically Tunable CH/π Interactions. Accounts of Chemical Research, 46(4), 1039-1049. [Link]
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Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
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Hugel, H. M. (1990). Cyanomethyl Esters: Useful Protection for Carboxylic Acids. Scilit. [Link]
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Salomon, C. J. (2026, February 7). Recent developments in chemical deprotection of ester functional group. [Link]
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Organic Chemistry Portal. (2007, March 25). Proline Derivatives in Organic Synthesis. [Link]
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Bolchi, C., Bavo, F., & Regazzoni, L. (2018). General method to prepare amino acids benzyl esters and to isolate them as free bases. ResearchGate. [Link]
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Iris-Biotech. (n.d.). Proline Derivatives and Analogs. Iris-Biotech. [Link]
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Kent, S. B. H. (2018). N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. Israel Journal of Chemistry, 58(6-7), 747-759. [Link]
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Raines, R. T. (1994). Inductive effects on the structure of proline residues. International Journal of Peptide and Protein Research, 44(3), 261-266. [Link]
- Goodman, M., Felix, A., Moroder, L., & Toniolo, C. (Eds.). (2003). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
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Richard, J. P., Amyes, T. L., Williams, G., Maziarz, E. P., & Wood, T. D. (2003). Formation and stability of the enolates of N-protonated proline methyl ester and proline zwitterion in aqueous solution: a nonenzymatic model for the first step in the racemization of proline catalyzed by proline racemase. Biochemistry, 42(27), 8354–8361. [Link]
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Kasperowicz-Frankowska, K., et al. (2014). SYNTHESIS OF CHIRAL TRIAZINE COUPLING REAGENTS BASED ON ESTERS OF N-ALKYLPROLINE AND THEIR APPLICATION IN THE ENANTIOSELECTIVE I. Folia Chimica, 33, 993-1002. [Link]
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Ryan, J. H., & Ryan, S. J. (2017). Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. The Journal of Organic Chemistry, 82(1), 347-359. [Link]
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Beilstein Journal of Organic Chemistry. (2016). cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the 'unpuckered' proline. [Link]
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MDPI. (2025, November 12). Synthesis of Two Amphiphilic Organocatalysts Derived from L-Proline. [Link]
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Zondlo, N. J. (2023, January 16). N-Terminal Proline Editing for the Synthesis of Peptides with Mercaptoproline and Selenoproline: Mechanistic Insights Lead to Greater Efficiency in Proline Native Chemical Ligation. ChemRxiv. [Link]
- Google Patents. (n.d.). A kind of preparation method of N-benzyloxycarbonyl group-L-prolineamide.
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ResearchGate. (n.d.). Stabilization of Proline Enamine Carboxylates by Amine Bases. [Link]
- Google Patents. (n.d.).
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Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. [Link]
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Anantakrishnan, S. V., & Radhakrishnamurti, P. S. (1959). KINETIC STUDIES IN ESTER HYDROLYSIS Part XVII. The Aeid and Alkaline Hydrolysis of Diethyi Maleate and Diethyl Fumarate. Proceedings of the Indian Academy of Sciences - Section A, 49(1), 41-51. [Link]
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ResearchGate. (n.d.). The basic hydrolysis of amino acid esters. [Link]
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Valence Labs. (2025, July 16). L-Proline Benzyl Ester Hydrochloride | 16652-71-4. [Link]
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Anantakrishnan, S. V., & Radhakrishnamurti, P. S. (1957). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A, 46(4), 249-262. [Link]
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Carey, P. R., Lee, H., Ozaki, Y., & Storer, A. C. (1985). Comparison of the kinetics and mechanism of the papain-catalyzed hydrolysis of esters and thiono esters. The Journal of biological chemistry, 260(22), 12282–12288. [Link]
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Fairweather, J. K., & Kent, S. B. (2025). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. [Link]
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Advent Chembio. (n.d.). N-Benzyl-L-proline methyl ester, 97%. [Link]
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Kim, D. W., & Lee, K. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem, 15(13), e202200441. [Link]
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Elemental Analysis Standards for Methyl (cyanomethyl)-L-prolinate Purity: A Comparative Technical Guide
Executive Summary
In the high-stakes synthesis of DPP-4 inhibitors like Vildagliptin, the quality of the intermediate Methyl (cyanomethyl)-L-prolinate (C₈H₁₂N₂O₂) is a critical control point. While High-Performance Liquid Chromatography (HPLC) remains the workhorse for identifying specific organic impurities, it often fails to detect inorganic salts, moisture, or non-chromophoric contaminants that skew stoichiometric calculations in subsequent steps.
This guide establishes the Elemental Analysis (EA) standards for this intermediate, contrasting its utility against Quantitative NMR (qNMR) and HPLC . We provide a self-validating protocol for establishing purity, specifically addressing the hygroscopic nature of proline derivatives which frequently leads to "false failure" results in CHN combustion analysis.
Part 1: The Chemical Standard (Theoretical vs. Experimental)
To validate Methyl (cyanomethyl)-L-prolinate, one must first establish the "Gold Standard" theoretical composition.[1] Deviations here are the first indicator of solvent entrapment or hydrolysis.
The Target Molecule
-
IUPAC Name: Methyl 1-(cyanomethyl)-L-prolinate[1]
-
Molecular Formula: C₈H₁₂N₂O₂
-
Molecular Weight: 168.19 g/mol
-
Physical State: Typically a viscous oil or low-melting solid (highly hygroscopic).[1]
Elemental Composition Standards
The following table outlines the strict acceptance criteria for pharmaceutical-grade intermediates. Standard industry tolerance is ±0.4% absolute deviation from theoretical values.[1]
| Element | Theoretical Mass % | Acceptance Range (±0.4%) | Common Failure Mode |
| Carbon (C) | 57.13% | 56.73% – 57.53% | Low: Moisture/Inorganic salts present.High: Residual solvent (e.g., Toluene).[1] |
| Hydrogen (H) | 7.19% | 6.79% – 7.59% | High: Moisture (Water is 11.1% H) or residual MeOH. |
| Nitrogen (N) | 16.66% | 16.26% – 17.06% | Low: Hydrolysis of nitrile group; solvent contamination. |
| Oxygen (O) | 19.03% | Calculated by difference | N/A |
The "Hygroscopic Trap" in Data Interpretation
Proline derivatives are notorious for absorbing atmospheric moisture. A sample containing just 1.5% water (by weight) will shift the Carbon content outside the acceptable specification, leading to unnecessary batch rejection.
Experimental Simulation (Data Support):
-
Scenario: Pure C₈H₁₂N₂O₂ contaminated with 1.5% H₂O.
-
Result: Carbon drops to ~56.2% (Fail). Hydrogen rises to ~7.3% (Pass/Borderline).
-
Action:Do not reject. Perform Karl Fischer (KF) titration. Correct the EA values for water content before final assessment.
Part 2: Comparative Methodology (EA vs. HPLC vs. qNMR)
Why use Elemental Analysis when HPLC exists? The following decision matrix illustrates the distinct "blind spots" of each method.
Method Comparison Table
| Feature | Combustion Analysis (EA) | HPLC (UV-Vis) | Quantitative NMR (qNMR) |
| Primary Utility | Bulk purity & formulation confirmation.[1] | Specific impurity profiling (isomers/byproducts).[1] | Absolute purity determination (Orthogonal). |
| Detection Basis | Weight % of elements (C, H, N).[2][3] | UV absorption (Chromophores). | Proton counting (Molar ratio). |
| Blind Spots | Cannot distinguish isomers. | Invisible to salts, water, & non-UV active solvents. | Requires soluble internal standard; lower sensitivity than HPLC.[1] |
| Sample Req. | 2–5 mg (Destructive).[1] | <1 mg (Non-destructive). | 10–20 mg (Non-destructive). |
| Throughput | High (Automated).[1] | Medium (Run time dependent). | Medium (Scan time dependent). |
Analytical Workflow Diagram
The following diagram details the logical flow for validating the intermediate, ensuring no test is wasted.
Figure 1: Integrated Analytical Workflow. Note that qNMR is reserved as an orthogonal arbiter when EA and HPLC results conflict due to hygroscopicity or non-chromophoric impurities.
Part 3: Experimental Protocol (Self-Validating System)
This protocol is designed to minimize weighing errors associated with viscous/oily proline derivatives.[1]
Reagents & Equipment
-
Instrument: Flash 2000 CHNS/O Analyzer (or equivalent).[1]
-
Standard: Acetanilide (C₈H₉NO) or Cystine (for S-check).[1]
-
Capsules: Tin capsules (lightweight) for solids; Tin capsules with chromosorb/sealing device for liquids.[1]
-
Desiccant: P₂O₅ in the weighing chamber.
Step-by-Step Methodology
-
Sample Pre-treatment (Critical):
-
Due to the cyanomethyl group's potential instability and the proline core's hygroscopicity, dry the sample in a vacuum desiccator over P₂O₅ for 4 hours at room temperature. Avoid high heat (>40°C) to prevent degradation or cyclization side-reactions.[1]
-
-
Blank Calibration:
-
Run 3 empty tin capsules to establish the baseline nitrogen/carbon background.
-
Validation: Nitrogen background must be <0.02%.[1]
-
-
K-Factor Determination:
-
Weigh 2.0–2.5 mg of Acetanilide standard (±0.001 mg).
-
Run in triplicate.
-
Validation: Recovery must be 99.8% – 100.2%.[1]
-
-
Sample Analysis:
-
If Solid: Weigh 2.0 mg directly into the tin capsule. Fold tightly to exclude air.[1]
-
If Oily/Viscous: Use a micro-spatula to place a droplet (~2 mg) into a tin capsule containing a small amount of WO₃ (Tungsten Oxide) powder as a combustion aid and liquid stabilizer. Seal immediately with a cold-welding press.[1]
-
-
Combustion Parameters:
-
Furnace Temperature: 950°C.[1]
-
Oxygen Flow: 250 mL/min (ensure complete oxidation of the pyrrolidine ring).
-
Part 4: Data Analysis & Troubleshooting
Interpreting the Results
Use the following formula to correct for water if KF titration was performed:
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| High C (+1.5%) | Residual solvent (Toluene/DCM).[1] | Run H-NMR to identify solvent peaks.[1] Dry longer under high vacuum. |
| Low C, High H | Water absorption. | Perform KF titration. Apply correction formula above. |
| Low N (-0.8%) | Incomplete combustion or Nitrile hydrolysis.[1] | Increase O₂ flow/time. Check IR for Nitrile stretch (2240 cm⁻¹) to confirm functional group integrity. |
| High N (+0.5%) | Trapped DMF or Acetonitrile.[1] | These solvents are N-rich.[1] Verify via Residual Solvent (GC-HS) analysis. |
Purity Logic Diagram
When does EA fail? The diagram below visualizes the decision logic for specific failure modes.
Figure 2: Diagnostic Logic for EA Deviations.
References
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.
-
United States Pharmacopeia (USP). General Chapter <232> "Elemental Impurities—Limits" and <233> "Procedures."[4][5]
-
Mahajan, S., & Singh, I. P. (2013).[6] "Determining and reporting purity of organic molecules: why qNMR." Magnetic Resonance in Chemistry.
-
International Conference on Harmonisation (ICH). "Guideline Q3D (R1) on elemental impurities."
-
PubChem. "Methyl L-prolinate Compound Summary."[1][7] (Precursor Data).
Sources
- 1. Proline impurity | Axios Research [axios-research.com]
- 2. Exploration of Cyanine Compounds as Selective Inhibitors of Protein Arginine Methyltransferases: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. USP 232 and 233 Pharmaceutical Elemental Impurity Testing [intertek.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyl L-prolinate | C6H11NO2 | CID 853477 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
